IST5-002
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N5O7P/c23-13-11(7-28-30(25,26)27)29-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVANBHPEPSMOV-LSCFUAHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-66-7 | |
| Record name | Benzyl-amp | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Selective STAT5a/b Inhibitor IST5-002: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of IST5-002, a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 5a/b (STAT5a/b). Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative data, experimental protocols, and selectivity profile of this compound, positioning it as a significant tool for research in oncology and other STAT5-driven diseases.
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5a and STAT5b, are critical mediators of cytokine and growth factor signaling. Aberrant STAT5 activation is a key driver in the pathogenesis of various malignancies, including prostate cancer and chronic myeloid leukemia (CML), making it a compelling therapeutic target.[1] this compound, also known as N6-Benzyladenosine-5'-phosphate, has emerged as a potent and selective inhibitor of STAT5a/b, demonstrating significant anti-tumor activity in preclinical models.[2][3] This document serves as a comprehensive resource for understanding and utilizing this compound in a research setting.
Mechanism of Action
This compound exerts its inhibitory effect on the STAT5 signaling pathway through a multi-faceted mechanism that targets key activation steps. The binding of this compound to the SH2 domain of the STAT5 monomer is a critical initial event.[4] This interaction prevents the subsequent recruitment of STAT5 to activated receptor tyrosine kinase complexes, thereby inhibiting its phosphorylation. Furthermore, by occupying the SH2 domain, this compound directly blocks the formation of STAT5 dimers.[4] The inhibition of both phosphorylation and dimerization ultimately prevents the nuclear translocation of STAT5 and its binding to the promoter regions of target genes, leading to the downregulation of genes involved in cell proliferation and survival, such as Bcl-xL and cyclin D1.[2][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Assay | IC50 | Reference |
| STAT5a Transcriptional Activity | --- | Luciferase Reporter Assay | 1.5 µM | [3][5][6] |
| STAT5b Transcriptional Activity | --- | Luciferase Reporter Assay | 3.5 µM | [3][5][6] |
| STAT5 Dimerization | Human | Native Gel-Based Assay (PC-3 cells) | ~1.3 µM | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Effect | Concentration | Time | Reference |
| K562 | Chronic Myeloid Leukemia | Inhibition of Bcr-Abl-induced STAT5a/b phosphorylation | 0-40 µM | 3 hours | [2][3] |
| T47D | Breast Cancer | Inhibition of STAT5a/b phosphorylation | 5-100 µM | 2 hours | [2][3] |
| PC-3 | Prostate Cancer | Inhibition of STAT5 dimerization and nuclear translocation | 5-100 µM | 2 hours | [2][3] |
| CWR22Rv1, LNCaP | Prostate Cancer | Reduction of Bcl-xL and cyclin D1 expression | 2-50 µM | 48 hours | [2][3] |
| Human Prostate Cancer Cells | Prostate Cancer | Induction of apoptosis | 3.1-50 µM | 72 hours | [2][3] |
| Patient-derived Prostate Cancer Organoids | Prostate Cancer | Induction of epithelial cell death | 25-100 µM | 7 days | [2][3] |
| Imatinib-sensitive and -resistant CML cells | Chronic Myeloid Leukemia | Inhibition of STAT5a/b phosphorylation and induction of apoptosis | 5 µM | 24-72 hours | [2][3] |
Table 3: Selectivity Profile of this compound
| Target | Assay Type | Result | Reference |
| 54 Kinases | Cell-free assays | No significant inhibitory activity | [1][2][7] |
| JAK1, JAK2, JAK3, TYK2 | Cell-based assay (DU145, CWR22Rv1 cells) | No alteration in phosphorylation | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
STAT5 Dimerization Assay (Native Gel-Based)
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on STAT5 dimerization in prostate cancer cells.[4]
Objective: To assess the effect of this compound on the dimerization of STAT5.
Materials:
-
CWR22Rv1 prostate cancer cells
-
STAT5A-eYFP expression construct
-
Transfection reagent
-
Cell culture medium and supplements
-
Sodium vanadate
-
This compound
-
Prolactin (Prl)
-
Lysis buffer
-
Native polyacrylamide gel
-
Fluorescence imaging system
Procedure:
-
Transfect CWR22Rv1 cells with the STAT5A-eYFP construct and culture for 3 days.
-
Serum-starve the cells for 16 hours.
-
Pre-treat the cells with 1 mM sodium vanadate for 2 hours.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 6 hours.
-
Stimulate the cells with 10 nM Prl for 1 hour.
-
Lyse the cells and collect the whole-cell lysates.
-
Resolve the lysates on a native polyacrylamide gel.
-
Analyze the dimerization of STAT5 by detecting the eYFP fluorescence on the gel.
Immunoprecipitation and Immunoblotting for STAT5 Phosphorylation
This protocol is designed to determine the effect of this compound on the phosphorylation of STAT5.[8]
Objective: To measure the levels of phosphorylated STAT5 following treatment with this compound.
Materials:
-
CWR22Rv1 or K562 cells
-
This compound
-
Cell lysis buffer
-
Anti-STAT5 antibody
-
Protein A/G agarose beads
-
Anti-pYStat5 antibody
-
Anti-STAT5 antibody
-
Anti-actin antibody
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
Procedure:
-
Treat CWR22Rv1 or K562 cells with increasing concentrations of this compound for the desired duration (e.g., 4 days).
-
Lyse the cells and quantify the protein concentration.
-
For immunoprecipitation, incubate the cell lysates with an anti-STAT5 antibody, followed by precipitation with Protein A/G agarose beads.
-
Wash the beads and elute the immunoprecipitated proteins.
-
Separate the whole cell lysates and immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-pYStat5, anti-STAT5, and anti-actin (as a loading control) antibodies.
-
Detect the protein bands using an appropriate detection system.
In Vivo Toxicity
Preclinical studies in mice have demonstrated a favorable safety profile for this compound. Acute, sub-chronic, and chronic toxicity studies revealed no significant toxic effects or alterations in blood profiles.[2][7] In a chronic toxicity study, daily administration of this compound at doses of 0, 10, 30, and 100 mg/kg for 28 days in both male and female mice did not result in any significant adverse events.[4]
Conclusion
This compound is a potent and selective inhibitor of STAT5a/b with a well-defined mechanism of action. Its ability to inhibit STAT5 phosphorylation, dimerization, and downstream signaling translates to significant anti-tumor activity in preclinical models of prostate cancer and CML. The favorable in vivo safety profile further supports its potential as a valuable research tool and a candidate for further therapeutic development. This technical guide provides the foundational information necessary for researchers to effectively utilize this compound in their studies of STAT5-driven pathologies.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo [mdpi.com]
- 8. researchgate.net [researchgate.net]
understanding the role of IST5-002 in CML
An In-Depth Technical Guide to the Role of IST5-002 in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives leukemogenesis.[1][2] While the development of tyrosine kinase inhibitors (TKIs) like imatinib has revolutionized CML treatment, a significant portion of patients develop resistance.[1][3] This has spurred research into alternative therapeutic targets. One such promising target is the Signal Transducer and Activator of Transcription 5 (STAT5).
STAT5 is a critical downstream signaling molecule of the BCR-ABL oncoprotein.[1] Its constitutive activation in CML cells, even in the absence of normal cytokine signaling, is a key driver of cell proliferation and survival.[1] this compound is a novel small molecule inhibitor specifically designed to target STAT5, offering a potential new therapeutic avenue for CML.[4]
This compound: Mechanism of Action
This compound is a first-in-class STAT5 inhibitor that functions by binding to the SH2 domain of the STAT5 protein.[4] This action is crucial as the SH2 domain is responsible for docking STAT5 to activated receptor-tyrosine kinase complexes, a prerequisite for its phosphorylation and subsequent activation.[4][5]
The mechanism proceeds as follows:
-
In CML cells, the BCR-ABL kinase is constitutively active, leading to the phosphorylation of docking sites for STAT5.
-
This compound binds to the STAT5 SH2 domain, sterically hindering it from docking to these phosphorylated sites.[4]
-
This prevention of docking inhibits both JAK2 and BCR-ABL-mediated tyrosine phosphorylation of STAT5.[4]
-
Without phosphorylation, STAT5 cannot dimerize and translocate to the nucleus to act as a transcription factor.[4]
-
This leads to the downregulation of key STAT5 target genes, such as Cyclin D1 (promoting cell cycle progression) and Bcl-xL (inhibiting apoptosis), ultimately inducing cell death in CML cells.[4]
Caption: Mechanism of this compound action in CML cells.
Preclinical Data
Preclinical studies have demonstrated the efficacy of this compound in CML cell lines. The compound effectively inhibits STAT5 phosphorylation, downregulates its target genes, and induces apoptosis.
| Cell Line | Treatment | Concentration (µM) | Duration | Effect on STAT5 Phosphorylation | Reference |
| K562 | This compound | 1.1 - 1.3 (IC50) | 4 days | Inhibition | [5] |
| K562 | IST5-M | Not specified | 4 days | Inhibition | [5] |
Table 1: Inhibition of STAT5 Phosphorylation by this compound and its derivative (IST5-M) in CML cells.
| Cell Line | Treatment | Concentration (µM) | Duration | Downregulated Genes | Reference |
| K562 | This compound | 5 | 48 hours | Cyclin D1, Bcl-xL, and others | [4] |
Table 2: Downregulation of STAT5 Target Genes by this compound in CML cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound in CML.
Immunoblotting for STAT5 Phosphorylation
This protocol is used to determine the extent to which this compound inhibits the phosphorylation of STAT5.
-
Cell Culture and Treatment: K562 CML cells are cultured to exponential growth phase. The cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 4 days).[5]
-
Cell Lysis: After treatment, cells are harvested and washed with PBS. Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT5 (pYStat5) and total STAT5. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.[5]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software to determine the relative levels of pYStat5 compared to total STAT5 and the loading control.
Gene Expression Profiling
This protocol is used to identify the downstream genetic targets affected by this compound.
-
Cell Treatment and RNA Extraction: K562 cells are treated with this compound (e.g., 5 µmol/L for 48 hours) or a control. For comparison, a parallel experiment using lentiviral expression of Stat5 shRNA to genetically knock down STAT5 can be performed.[4] Total RNA is then extracted from the cells.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed.
-
Library Preparation and Sequencing: RNA sequencing libraries are prepared and subjected to next-generation sequencing.
-
Data Analysis: The sequencing data is analyzed to identify differentially expressed genes between the this compound-treated, STAT5 shRNA-treated, and control groups. Genes are considered significantly regulated based on statistical criteria (e.g., FDR-adjusted P < 0.05, >2-fold change).[4]
-
Pathway Analysis: Bioinformatic tools are used to analyze the pathways and biological functions associated with the differentially expressed genes. Venn diagrams can be used to compare the genes regulated by both this compound and STAT5 shRNA to confirm the specificity of the compound.[4]
Caption: Workflow for Gene Expression Profiling.
Clinical Status and Future Directions
This compound is currently in the preclinical phase of development for Philadelphia chromosome-positive CML.[6] Studies have shown that it exhibits high transcriptomic specificity for STAT5-driven cancer and has been evaluated for toxicity in vivo in mice, suggesting a favorable profile for potential clinical development.[5]
Given the role of STAT5 in TKI resistance, this compound holds promise as a therapeutic agent, potentially in combination with existing TKIs, to overcome resistance and improve outcomes for CML patients. Further investigation into its long-term efficacy and safety is warranted as it progresses towards clinical trials.
References
- 1. The Role of STAT5 in Tyrosine Kinase Inhibitor (IMATINIB) Resistance in CML Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esmo.org [esmo.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The STAT5 Inhibitor IST5-002: A Technical Guide to its Mechanism and Effect on STAT5 Phosphorylation
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule inhibitor IST5-002 and its targeted effect on the STAT5 signaling pathway, a critical mediator in various cancers, including prostate cancer and hematopoietic disorders. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental validation of novel STAT5 inhibitors.
Executive Summary
Signal Transducer and Activator of Transcription 5 (STAT5) is a key transcription factor that, upon activation, promotes cell viability and proliferation. The aberrant activation of the STAT5 signaling pathway is a known driver in several malignancies. This compound is a potent and specific small molecule inhibitor of STAT5a/b that has demonstrated significant therapeutic potential. This guide details the mechanism of this compound, its quantitative effects on STAT5 phosphorylation, and the experimental protocols used to validate its activity.
Mechanism of Action of this compound
This compound functions by directly targeting the SH2 domain of the STAT5 monomer.[1][2][3] This interaction is crucial as the SH2 domain mediates two critical steps in STAT5 activation:
-
Inhibition of Phosphorylation: The initial step of STAT5 activation involves the transient docking of its SH2 domain to a phospho-tyrosyl moiety of a receptor-tyrosine kinase complex (e.g., Jak2).[2][4] This docking is a prerequisite for the phosphorylation of STAT5 at the critical Y694/699 residue.[2][4] By binding to the SH2 domain, this compound physically obstructs this interaction, thereby preventing the phosphorylation of STAT5.[2][4]
-
Inhibition of Dimerization: Following phosphorylation, the SH2 domain of one phosphorylated STAT5 monomer binds to the phosphorylated Y694/699 residue of another phosphorylated STAT5 monomer.[2][4] This reciprocal interaction results in the formation of a stable, transcriptionally active STAT5 dimer. This compound's binding to the SH2 domain also blocks this step, preventing the formation of functional dimers.[2][4]
Notably, this compound has been shown to have minimal inhibitory activity against a panel of 54 other kinases, highlighting its specificity for the STAT5 pathway.[1][2]
Quantitative Data on STAT5 Inhibition
The efficacy of this compound and its derivative lacking the phosphate group, IST5-M, has been quantified in various cancer cell lines. The data demonstrates a potent, dose-dependent inhibition of STAT5 phosphorylation.
Table 1: Inhibition of STAT5 Phosphorylation by this compound and IST5-M
| Cell Line | Compound | IC50 (µM) | % Inhibition at 2 µM |
| K562 (Chronic Myeloid Leukemia) | This compound | ~1.1 | 75-90% |
| K562 (Chronic Myeloid Leukemia) | IST5-M | ~1.1 | 75-90% |
| CWR22Rv1 (Prostate Cancer) | This compound | ~1.3 | 60-75% |
| CWR22Rv1 (Prostate Cancer) | IST5-M | ~1.3 | 60-75% |
Data compiled from studies where cells were treated for 4 days.[2]
Table 2: Inhibition of STAT5 Dimerization by this compound and IST5-M
| Cell Line | Assay | Compound | IC50 (µM) |
| PC-3 (Prostate Cancer) | Co-Immunoprecipitation | This compound | ~1.3 |
| PC-3 (Prostate Cancer) | Co-Immunoprecipitation | IST5-M | ~1.3 |
Data from prolactin-stimulated cells.[2]
Signaling Pathway and Inhibitory Mechanism Diagrams
The following diagrams illustrate the canonical STAT5 signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound.
Cell Culture and this compound Treatment
-
Cell Lines:
-
K562 (human chronic myeloid leukemia) cells were cultured in RPMI-1640 medium.
-
CWR22Rv1 and PC-3 (human prostate cancer) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
-
Treatment Protocol:
-
Cells were seeded and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing increasing concentrations of this compound or IST5-M. A vehicle control (e.g., DMSO) was run in parallel.
-
For phosphorylation inhibition studies, cells were typically treated for 4 days.[2] For dimerization studies, cells were often serum-starved for 16 hours, pre-treated with the inhibitor for 2-6 hours, and then stimulated with a ligand like prolactin (10 nM) for 30-60 minutes.[2]
-
Western Blotting for STAT5 Phosphorylation
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane was blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane was incubated overnight at 4°C with primary antibodies against phospho-STAT5 (pY694/699) and total STAT5. An antibody against a loading control (e.g., actin) was also used.
-
The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was used for quantification.
-
Co-Immunoprecipitation Assay for STAT5 Dimerization
-
Transfection: PC-3 cells were co-transfected with plasmids encoding FLAG-tagged STAT5a and MYC-tagged STAT5a, along with a prolactin receptor plasmid.
-
Cell Treatment: 48 hours post-transfection, cells were serum-starved for 16 hours, pre-treated with this compound or vehicle for 2 hours, and then stimulated with 10 nM prolactin for 30 minutes.[2]
-
Immunoprecipitation:
-
Cells were lysed, and whole-cell lysates were collected.
-
MYC-tagged STAT5a was immunoprecipitated from the lysates using an anti-MYC monoclonal antibody conjugated to agarose beads.
-
-
Immunoblotting:
-
The immunoprecipitates were washed, eluted, and resolved by SDS-PAGE.
-
Western blotting was performed using an anti-FLAG antibody to detect co-immunoprecipitated FLAG-STAT5a. The membrane was also blotted with an anti-MYC antibody to confirm the immunoprecipitation of the bait protein.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - RWTH Publications [publications.rwth-aachen.de]
A Comprehensive Technical Review of IST5-002: A Novel STAT5 Inhibitor with Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational STAT5 inhibitor, IST5-002. Signal Transducer and Activator of Transcription 5 (STAT5) proteins, specifically STAT5a and STAT5b, are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of the STAT5 signaling pathway is implicated in the pathogenesis and progression of various malignancies, including prostate cancer and chronic myeloid leukemia (CML), making it a compelling target for therapeutic intervention. This compound has emerged as a potent and specific inhibitor of STAT5a/b, demonstrating significant anti-tumor activity in preclinical models. This document summarizes the current understanding of this compound, including its mechanism of action, preclinical efficacy, and safety profile, to support further research and development efforts.
Mechanism of Action
This compound is a small-molecule inhibitor that selectively targets the SH2 domain of both STAT5a and STAT5b.[1][2] The canonical activation of STAT5 involves a two-step process initiated by the binding of an extracellular ligand to a transmembrane receptor, leading to the activation of Janus kinases (JAKs).[1][3] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT5 monomers.[1][3] Upon binding, STAT5 is phosphorylated on a critical tyrosine residue (Y694/699), leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1]
This compound exerts its inhibitory effect by binding to the SH2 domain of STAT5 monomers.[1][3] This binding event disrupts two crucial steps in the activation cascade:
-
Inhibition of Phosphorylation: By occupying the SH2 domain, this compound prevents the transient docking of STAT5 monomers to the phosphotyrosine motifs of the receptor-tyrosine kinase complex. This steric hindrance effectively blocks the phosphorylation of STAT5 by JAKs.[1][3]
-
Inhibition of Dimerization: The dimerization of activated STAT5 monomers is also mediated by a reciprocal SH2 domain-phosphotyrosine interaction between two phosphorylated STAT5 molecules.[1] this compound binding to the SH2 domain physically obstructs this interaction, preventing the formation of functional STAT5 dimers.[1][3]
This dual mechanism of action ensures a robust suppression of STAT5 signaling. Notably, a derivative of this compound lacking the phosphate group (IST5-M) has been shown to possess similar biological activity, indicating that the core molecule is responsible for the inhibitory effect.[1]
Signaling Pathway of this compound Inhibition
References
A Technical Guide to the Impact of IST5-002 on Gene Expression Downstream of STAT5
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, survival, and differentiation.[1] Aberrant STAT5 activation is a key driver in various malignancies, including prostate cancer and hematopoietic disorders, making it a compelling therapeutic target.[1][2] IST5-002 is a potent, cell-permeable small molecule inhibitor that specifically targets the SH2 domain of both STAT5a and STAT5b.[3][4] By binding to this crucial domain, this compound allosterically hinders the recruitment of STAT5 to activated receptor kinase complexes, thereby preventing its phosphorylation and subsequent dimerization—two essential steps for its activation and nuclear translocation.[5][6][7] This guide provides a detailed overview of the mechanism of this compound and its quantifiable impact on the expression of downstream STAT5 target genes, supported by experimental data and protocols.
The STAT5 Signaling Pathway and Mechanism of this compound Inhibition
The canonical STAT5 signaling cascade is initiated by the binding of a ligand, such as a cytokine or growth factor, to its corresponding transmembrane receptor. This event triggers the activation of receptor-associated Janus kinases (JAKs), which phosphorylate tyrosine residues on the receptor's cytoplasmic tail.[8] These phosphorylated sites serve as docking stations for the SH2 domain of inactive, monomeric STAT5 proteins in the cytoplasm.[7] Upon recruitment, STAT5 is phosphorylated by JAKs on a critical tyrosine residue (Y694 in STAT5a, Y699 in STAT5b). This phosphorylation event induces a conformational change, causing the STAT5 monomers to detach from the receptor and form stable homo- or heterodimers via reciprocal SH2 domain-phosphotyrosine interactions.[1][6] These active dimers then translocate into the nucleus, bind to specific DNA response elements, and regulate the transcription of target genes.[1][8]
This compound exerts its inhibitory effect by directly binding to the STAT5 SH2 domain. This action produces a dual blockade:
-
It prevents the initial docking of STAT5 monomers to the phosphorylated receptor complex, thereby inhibiting STAT5 phosphorylation.[6][7]
-
It obstructs the formation of STAT5 dimers, which is also mediated by the SH2 domain.[6][9]
This multi-faceted inhibition effectively shuts down the entire downstream signaling cascade.
Quantitative Impact of this compound on Downstream Gene Expression
Treatment with this compound leads to significant changes in the expression of well-established STAT5 target genes. The inhibitory effects have been quantified in various cancer cell lines, demonstrating a robust and specific impact on the STAT5-regulated transcriptome.
Table 1: Effect of this compound on STAT5 Target Gene Expression in Prostate Cancer
| Gene Target | Cell Line | This compound Conc. | Treatment Duration | Change in Expression | Reference |
| Cyclin D1 (CCND1) | CWR22Rv1, LNCaP | 2-50 µM | 48 hours | Protein levels reduced | [4][5] |
| Bcl-xL (BCL2L1) | CWR22Rv1, LNCaP | 2-50 µM | 48 hours | Protein levels reduced | [4][5] |
| Androgen Receptor (AR) | CWR22Pc, LAPC4 | Nanomolar range | 4-8 days | mRNA & Protein levels suppressed | [10][11] |
| MCM10 | CWR22Pc | 6 µM | 3 days | mRNA levels reduced | [6] |
| BRCA2 | CWR22Pc | 6 µM | 3 days | mRNA levels reduced | [6] |
Table 2: Global Transcriptomic Changes Induced by this compound
| Cell Line | This compound Conc. | Treatment Duration | Key Finding | Reference |
| K562 (CML) | 5 µM | 48 hours | Significantly regulated 102 genes that overlap with STAT5 genetic knockdown. | [5] |
| CWR22Pc (Prostate) | 6 µM | 3 days | 765 transcripts downregulated; 324 transcripts upregulated (FDR <0.01). | [12][13] |
Note: The high correlation (Pearson coefficient 0.98–0.99) between gene expression profiles of this compound-treated cells and cells with genetic STAT5 knockdown underscores the high specificity of the inhibitor.[2][6][7]
Key Experimental Protocols
The following are detailed methodologies for assays used to determine the efficacy and mechanism of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: Prostate cancer (CWR22Rv1, LNCaP, CWR22Pc, PC-3) and Chronic Myeloid Leukemia (K562) cell lines are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment Protocol: Cells are seeded to achieve 60-70% confluency. The following day, the media is replaced with fresh media containing this compound at the desired concentrations (e.g., 2 µM to 50 µM) or a vehicle control (e.g., DMSO). Cells are then incubated for the specified duration (e.g., 24, 48, or 72 hours) before harvesting for analysis.[5]
Gene Expression Analysis via RNA-Sequencing
This workflow outlines the process from cell treatment to bioinformatic analysis to identify global gene expression changes.
-
Protocol:
-
RNA Isolation: Total RNA is extracted from this compound and vehicle-treated cells using a suitable method like TRIzol reagent followed by column purification. RNA integrity is assessed using an Agilent Bioanalyzer.
-
Library Preparation: mRNA is enriched using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand synthesis.
-
Sequencing: The prepared libraries are sequenced on a platform such as an Illumina NovaSeq.
-
Data Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between this compound and control groups (e.g., using DESeq2). A typical cutoff for significance is a False Discovery Rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1.[5][13]
-
STAT5 Dimerization Assay (Co-Immunoprecipitation)
This assay directly assesses the ability of this compound to inhibit the formation of STAT5 dimers.[6]
-
Principle: Two different epitope-tagged versions of STAT5 (e.g., Myc-STAT5 and Flag-STAT5) are co-expressed in cells. If they dimerize, pulling down one (e.g., Myc-STAT5) will co-precipitate the other (Flag-STAT5).
-
Protocol:
-
Transfection: PC-3 cells are co-transfected with plasmids encoding Myc-tagged STAT5a and Flag-tagged STAT5a. A plasmid for a cytokine receptor (e.g., prolactin receptor) is often included to enable stimulation.[14]
-
Serum Starvation & Treatment: Cells are serum-starved for ~16 hours to reduce baseline signaling. They are then pre-treated with this compound or vehicle for 2 hours.[14]
-
Stimulation: Cells are stimulated with a specific ligand (e.g., 10 nM prolactin) for 30 minutes to induce STAT5 dimerization.[14]
-
Immunoprecipitation (IP): Cells are lysed, and an antibody against one tag (e.g., anti-Myc) is used to immunoprecipitate the protein complexes.
-
Immunoblotting (IB): The precipitated complexes are resolved by SDS-PAGE and immunoblotted with an antibody against the other tag (e.g., anti-Flag). A reduction in the Flag-STAT5a signal in the this compound-treated sample indicates inhibition of dimerization.
-
Conclusion and Future Directions
This compound is a highly specific and potent inhibitor of the STAT5 signaling pathway. By targeting the SH2 domain, it effectively prevents STAT5 activation and abrogates its ability to regulate downstream gene transcription. Quantitative data from multiple cancer models robustly demonstrate its ability to downregulate key genes involved in cell cycle progression (Cyclin D1), apoptosis (Bcl-xL), and therapy resistance (Androgen Receptor).[5][10] The high concordance between the transcriptomic effects of this compound and genetic STAT5 knockdown validates its on-target specificity.[7] These findings position this compound as a valuable tool for preclinical research and a promising candidate for further development as a therapeutic agent for STAT5-driven cancers.
References
- 1. STAT5 - Wikipedia [en.wikipedia.org]
- 2. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Researchers Uncover New Therapeutic Target in Advanced Prostate Cancer | Jefferson Health [jeffersonhealth.org]
- 11. Stat5 induces androgen receptor (AR) gene transcription in prostate cancer and offers a druggable pathway to target AR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Interaction of IST5-002 with the STAT5 SH2 Domain
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival.[1] Dysregulation of the STAT5 signaling pathway is closely linked to the pathogenesis of various human cancers, including prostate cancer and chronic myeloid leukemia (CML).[2][3] IST5-002 has emerged as a potent small-molecule inhibitor of STAT5a and STAT5b, targeting a key protein-protein interaction domain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the STAT5 SH2 domain. We present quantitative data on its inhibitory activity, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
The STAT5 Signaling Pathway
The activation of STAT5 is a tightly regulated process initiated by the binding of ligands, such as cytokines and growth factors, to their corresponding transmembrane receptors.[4][5] This binding event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the intracellular domain of the receptor.[5] These phosphorylated sites serve as docking stations for the Src Homology 2 (SH2) domain of inactive, monomeric STAT5 proteins present in the cytoplasm.[2][6]
Once recruited to the receptor-kinase complex, STAT5 is itself phosphorylated by JAKs on a critical C-terminal tyrosine residue (Tyr694 in STAT5a and Tyr699 in STAT5b).[2][7] This phosphorylation event is obligatory for STAT5 activation.[2] The phosphorylated STAT5 monomers then dissociate from the receptor and form transcriptionally active parallel dimers.[2][6][7] This dimerization is a critical step, mediated by a reciprocal interaction between the SH2 domain of one STAT5 monomer and the phosphotyrosine residue of its partner.[2][7] The active STAT5 dimer then translocates to the nucleus, where it binds to specific DNA response elements (GAS motifs) in the promoters of target genes, thereby regulating their transcription.[1][4] These target genes are involved in crucial cellular processes such as cell cycle progression (e.g., Cyclin D1) and apoptosis (e.g., Bcl-xL).[4][8]
Figure 1: The canonical JAK/STAT5 signaling pathway and points of inhibition by this compound.
This compound: Mechanism of Action at the STAT5 SH2 Domain
This compound is a small-molecule inhibitor developed through in-silico screening and medicinal chemistry to specifically target the STAT5 SH2 domain.[2][4] Its mechanism of action is twofold, disrupting two sequential and critical steps in the STAT5 activation cascade that are both mediated by the SH2 domain[2][6][7]:
-
Inhibition of STAT5 Docking and Phosphorylation: this compound binds to the SH2 domain of the STAT5 monomer in the cytoplasm.[2][6] This binding event physically blocks the SH2 domain from recognizing and docking to the phosphotyrosine motifs on the activated cytokine receptor-JAK complex.[2][6][9] By preventing this initial recruitment, this compound effectively inhibits the subsequent phosphorylation of STAT5 by JAKs.[2][4]
-
Inhibition of STAT5 Dimerization: Following phosphorylation (in the absence of complete inhibition), the SH2 domain of one phosphorylated STAT5 monomer binds to the phosphotyrosine residue of another to form a stable dimer.[2][7] this compound's binding to the SH2 domain also sterically hinders this interaction, thereby preventing the formation of active STAT5 dimers.[2][6]
By targeting these two fundamental processes, this compound effectively shuts down the entire downstream signaling cascade, preventing STAT5 nuclear translocation, DNA binding, and the transcription of target genes.[4][10] A derivative of this compound lacking the phosphate group, IST5-M, has been shown to have similar biological activity, indicating that the phosphate group is not critical for its inhibitory function in cells.[2][3]
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound has been quantified in various cellular assays, demonstrating its potent inhibitory effects on STAT5 signaling in cancer cell lines. The following tables summarize the key IC50 values reported in the literature.
Table 1: Inhibition of STAT5 Transcriptional Activity by this compound
| STAT5 Isoform | Assay System | IC50 (µM) | Reference |
| STAT5a | Transcriptional Activity Assay | ~1.5 | [10][11] |
| STAT5b | Transcriptional Activity Assay | ~3.5 | [10][11] |
Table 2: Inhibition of STAT5 Phosphorylation and Dimerization by this compound
| Process | Cell Line | Assay Type | IC50 (µM) | Reference |
| Phosphorylation | K562 (CML) | Immunoblotting | ~1.1 | [2] |
| Phosphorylation | CWR22Rv1 (Prostate Cancer) | Immunoblotting | ~1.3 | [2] |
| Dimerization | Prostate Cancer Cells | Co-Immunoprecipitation | ~1.0 - 1.3 | [2][7] |
Table 3: Kinase Specificity of this compound
| Kinase Panel | Result | Reference |
| Panel of 54 Kinases (including JAK1, JAK2, JAK3, Tyk2) | No significant inhibitory activity | [2][3][5] |
Experimental Protocols
The characterization of this compound's interaction with the STAT5 SH2 domain and its effects on the signaling pathway involves several key experimental techniques. Detailed below are representative methodologies for these assays.
Co-Immunoprecipitation (Co-IP) for STAT5 Dimerization
This assay is used to assess the ability of this compound to inhibit the ligand-induced dimerization of STAT5.
Protocol:
-
Cell Culture and Transfection:
-
Culture prostate cancer cells (e.g., PC-3) in appropriate media.
-
Co-transfect cells with plasmids encoding differentially tagged STAT5a (e.g., pCMV-3Flag-Stat5a and pCMV-3Myc-Stat5a) and a prolactin receptor plasmid (pPrlR) to ensure responsiveness to ligand stimulation.
-
-
Compound Treatment and Cell Stimulation:
-
Serum-starve the cells for 16 hours to reduce basal signaling.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 2 hours.
-
Stimulate STAT5 dimerization by adding a ligand, such as prolactin (Prl, 10 nM), for 30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween 20) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Incubate the clarified cell lysates with an anti-MYC antibody overnight at 4°C with gentle rotation to capture MYC-tagged STAT5a and any interacting proteins.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to four times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in 2x SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-FLAG antibody to detect co-immunoprecipitated FLAG-tagged STAT5a.
-
Re-probe the membrane with an anti-MYC antibody to confirm the immunoprecipitation of MYC-tagged STAT5a.
-
Analyze whole-cell lysates for total protein levels (FLAG-STAT5a, MYC-STAT5a, and a loading control like actin) to ensure equal input.
-
Figure 2: Experimental workflow for Co-Immunoprecipitation to assess STAT5 dimerization.
Western Blot for STAT5 Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation status of STAT5.
Protocol:
-
Cell Culture and Treatment:
-
Culture relevant cancer cells (e.g., K562 or CWR22Rv1).
-
Treat cells with increasing concentrations of this compound for a specified duration (e.g., 4 days).
-
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve phosphorylation states.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Membrane Transfer:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (anti-pY-STAT5) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane of the first set of antibodies.
-
Re-probe the membrane with a primary antibody against total STAT5.
-
Finally, re-probe with an antibody for a loading control protein, such as actin.
-
Figure 3: Experimental workflow for Western Blot analysis of STAT5 phosphorylation.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that effectively targets the STAT5 signaling pathway by directly interacting with the STAT5 SH2 domain. Its dual mechanism of inhibiting both STAT5 phosphorylation and dimerization provides a robust blockade of this oncogenic pathway. The high specificity of this compound for STAT5 over other kinases underscores its potential for a favorable safety profile.[2][3] While current data is based on cellular potency assays (IC50), future studies employing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be invaluable to determine the direct binding affinity (Kd) and thermodynamic profile of the this compound-STAT5 SH2 domain interaction. Such data would provide deeper insights into the molecular interactions driving its inhibitory activity and further guide the optimization of this promising class of STAT5 inhibitors for clinical development.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based screen identifies a potent small-molecule inhibitor of Stat5a/b with therapeutic potential for prostate cancer and chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IST5-002 Treatment of CWR22Rv1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The CWR22Rv1 cell line is a critical in vitro model for studying human prostate cancer, particularly the transition to castration-resistant prostate cancer (CRPC). Derived from a relapsed CWR22 xenograft, this cell line is notable for expressing a mutated Androgen Receptor (AR) and Prostate-Specific Antigen (PSA).[1] Its characteristics of both androgen-responsive and androgen-insensitive growth make it an ideal platform for evaluating novel therapeutic agents.[1] This document provides detailed protocols for culturing CWR22Rv1 cells and for characterizing the effects of a novel experimental compound, designated IST5-002. The methodologies cover essential assays for assessing cell viability, key signaling pathway modulation, and induction of apoptosis.
CWR22Rv1 Cell Line: Key Characteristics and Data
CWR22Rv1 is a human prostate carcinoma epithelial cell line with distinct features relevant for experimental studies.
| Parameter | Description | Reference |
| Origin | Human prostate carcinoma xenograft (CWR22R), relapsed after castration. | [1][2] |
| Morphology | Epithelial-like, grows as adherent aggregates or loose clusters, eventually forming a monolayer. | [3][4] |
| Androgen Receptor | Expresses a full-length AR with a H874Y mutation and a tandem duplication of exon 3. Also expresses AR splice variants (AR-Vs) lacking the ligand-binding domain. | [1][2][5] |
| PSA Expression | Expresses Prostate-Specific Antigen (PSA). | |
| Doubling Time | Approximately 40-60 hours. | [6][7] |
| Growth Media | RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. | [8] |
| Culture Conditions | 37°C, 5% CO₂ in a humidified atmosphere. | [8] |
| Subculture | Split sub-confluent cultures (80-90%) at a ratio of 1:3 to 1:6. | [3] |
Experimental Workflow for this compound Evaluation
The overall experimental process involves culturing CWR22Rv1 cells, treating them with this compound at various concentrations, and subsequently performing a series of assays to determine the compound's effect on cell proliferation, signaling pathways, and apoptosis.
Caption: Experimental workflow for evaluating this compound in CWR22Rv1 cells.
Detailed Experimental Protocols
Protocol for Culture and Maintenance of CWR22Rv1 Cells
This protocol outlines the standard procedure for culturing and passaging CWR22Rv1 cells.
-
Media Preparation: Prepare complete growth medium consisting of RPMI-1640, 10% FBS, and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.
-
Thawing Frozen Cells:
-
Thaw the vial of cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotective agent.
-
Resuspend the cell pellet in 10-15 mL of complete growth medium and transfer to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a 5% CO₂ humidified incubator.
-
Renew the culture medium every 2 to 3 days.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with a sterile Phosphate-Buffered Saline (PBS) solution.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 ratio) to a new culture flask containing fresh medium.[3]
-
Protocol for Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed CWR22Rv1 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing this compound at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0 | 1.25 | 100% |
| This compound | 1 | 1.10 | 88% |
| This compound | 5 | 0.80 | 64% |
| This compound | 10 | 0.61 | 49% |
| This compound | 25 | 0.35 | 28% |
| This compound | 50 | 0.15 | 12% |
Protocol for Western Blot Analysis
Western blotting is used to detect specific proteins in a sample, providing insights into the effect of this compound on key signaling pathways.[9][10]
-
Cell Lysis:
-
Seed CWR22Rv1 cells in 6-well plates and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS.[9]
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[9][11]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[10]
-
Incubate the membrane with a specific primary antibody (e.g., anti-AR, anti-Akt, anti-phospho-Akt, anti-PARP, anti-Caspase-3, anti-Actin) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[8]
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-Actin.
| Target Protein | Vehicle Control (Normalized Intensity) | This compound (10 µM) (Normalized Intensity) | Fold Change |
| p-Akt (Ser473) | 1.00 | 0.35 | -2.86 |
| Total Akt | 1.00 | 0.98 | -1.02 |
| Cleaved PARP | 1.00 | 4.50 | +4.50 |
| β-Actin | 1.00 | 1.00 | 1.00 |
Protocol for Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in the expression of target genes following treatment with this compound.
-
RNA Isolation:
-
Culture and treat CWR22Rv1 cells as described previously.
-
Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy Kit) according to the manufacturer's protocol.[14]
-
-
cDNA Synthesis:
-
Assess RNA quality and concentration using a spectrophotometer.
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT).[14]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., PSA, BCL2), and a SYBR Green or TaqMan master mix.
-
Run the reaction on a qPCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[14]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or ACTB.
-
Key Signaling Pathways in CWR22Rv1 Cells
Understanding the core signaling pathways in CWR22Rv1 cells is crucial for interpreting the mechanism of action of this compound.
Androgen Receptor (AR) and PI3K/Akt Signaling
The AR pathway is central to prostate cancer cell growth.[15][16] In CRPC, the PI3K/Akt survival pathway is often hyperactivated and engages in crosstalk with the AR pathway, promoting proliferation and therapy resistance.[17][18]
Caption: Crosstalk between AR and PI3K/Akt signaling pathways in CWR22Rv1 cells.
Apoptosis Pathways
Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[19][20] Many anti-cancer agents, likely including this compound, function by inducing apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Androgen-regulated and highly tumorigenic human prostate cancer cell line established from a transplantable primary CWR22 tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. 22RV1 Cells [cytion.com]
- 5. Cellosaurus cell line CWR22Rv1-AR-EK (CVCL_WK44) [cellosaurus.org]
- 6. Cellosaurus cell line 22Rv1 (CVCL_1045) [cellosaurus.org]
- 7. Analyzing the Expression of Biomarkers in Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CWR22Rv1 Prostate Cancer Cell Proliferation and Gene Expression by Combinations of the Phytochemicals EGCG, Genistein and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. bio-rad.com [bio-rad.com]
- 12. addgene.org [addgene.org]
- 13. sinobiological.com [sinobiological.com]
- 14. mcgill.ca [mcgill.ca]
- 15. A promoting role of androgen receptor in androgen-sensitive and -insensitive prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Apoptosis Evasion: The Role of Survival Pathways in Prostate Cancer Progression and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for IST5-002 in LNCaP Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IST5-002, a potent STAT5a/b inhibitor, in LNCaP human prostate cancer cell culture. The following protocols and data summaries are designed to facilitate research into the therapeutic potential of this compound by providing detailed methodologies for assessing its effects on cell viability, apoptosis, and STAT5 signaling.
Introduction
This compound is a small molecule inhibitor that targets the signal transducer and activator of transcription 5a and 5b (STAT5a/b).[1][2] In prostate cancer, STAT5a/b signaling is a critical pathway for cell viability and proliferation.[2] this compound exerts its inhibitory effect by suppressing the phosphorylation and subsequent dimerization of STAT5, which is crucial for its activation and nuclear translocation.[3][4] This inhibition leads to the downregulation of STAT5 target genes, such as cyclin D1, ultimately inducing apoptosis in prostate cancer cells, including the LNCaP cell line.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of this compound on LNCaP Cells
| Parameter | Value | Cell Line | Reference |
| IC50 (STAT5a) | 1.5 µM | Prostate Cancer Cells | [2] |
| IC50 (STAT5b) | 3.5 µM | Prostate Cancer Cells | [2] |
| Apoptosis Induction | Observed | LNCaP | [1][2] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the STAT5 signaling pathway in LNCaP cells.
Caption: Mechanism of this compound action on the STAT5 signaling pathway.
Experimental Protocols
LNCaP Cell Culture
LNCaP cells are androgen-sensitive human prostate adenocarcinoma cells.[5] They grow as adherent cells, often in aggregates.[6]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[7]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculturing:
-
Aspirate the culture medium.
-
Wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.[8]
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Plate the cells at a recommended seeding density of 1 x 10^4 to 2 x 10^5 cells/cm².[5]
-
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Store at -20°C.
-
Working Concentrations: Dilute the stock solution in culture medium to achieve the desired final concentrations for your experiments. Based on published data, a concentration range of 1 µM to 25 µM is a reasonable starting point for LNCaP cells.[3]
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Workflow Diagram:
Caption: Experimental workflow for the MTS cell viability assay.
-
Protocol:
-
Seed 5,000-10,000 LNCaP cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed LNCaP cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Western Blot for Phospho-STAT5
This protocol allows for the detection of the phosphorylated (active) form of STAT5.
-
Workflow Diagram:
Caption: General workflow for Western blot analysis.
-
Protocol:
-
Culture LNCaP cells and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
These application notes provide a foundational framework for investigating the effects of this compound on LNCaP cells. The provided protocols and diagrams are intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of targeting the STAT5 pathway in prostate cancer. Adherence to these detailed methodologies will ensure reproducible and reliable data, contributing to the advancement of novel cancer therapeutics.
References
- 1. knowledge.lonza.com [knowledge.lonza.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correction: Maranto et al. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo. Cancers 2020, 12, 3412 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IST5-002 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of IST5-002, a potent inhibitor of Signal Transducer and Activator of Transcription 5a/b (Stat5a/b), in in vitro research settings. The provided protocols and concentration guidelines are derived from peer-reviewed studies to ensure reproducibility and accuracy in your experiments.
Mechanism of Action
This compound selectively inhibits the transcriptional activity of Stat5a and Stat5b with IC50 values of 1.5 µM and 3.5 µM, respectively[1][2]. It functions by binding to the SH2 domain of the Stat5 monomer. This interaction prevents the docking of Stat5 to receptor-tyrosine kinase complexes, which in turn inhibits the phosphorylation and subsequent dimerization of Stat5[3][4][5]. The inhibition of Stat5 dimerization is a critical step, as it prevents the translocation of Stat5 to the nucleus, thereby blocking the transcription of target genes involved in cell survival and proliferation, such as Bcl-xL and cyclin D1[1][6]. This targeted inhibition of the Jak2-Stat5 signaling pathway ultimately leads to the induction of apoptosis in cancer cells[1][3][6].
Data Presentation: this compound Treatment Concentrations and Effects
The following tables summarize the effective concentrations of this compound observed in various in vitro studies. These values can serve as a starting point for optimizing experimental conditions for your specific cell lines and assays.
| Cell Line | Assay | This compound Concentration Range | Incubation Time | Observed Effect | Reference |
| K562 (Chronic Myeloid Leukemia) | Stat5a/b Phosphorylation | 0 - 40 µM | 3 hours | Inhibition of Bcr-Abl-induced Stat5a/b phosphorylation. | [1][7] |
| T47D (Breast Cancer) | Stat5a/b Phosphorylation | 5 - 100 µM | 2 hours | Inhibition of Stat5a/b phosphorylation. | [1] |
| PC-3 (Prostate Cancer) | Stat5 Dimerization | 5 - 100 µM | 2 hours | Inhibition of Stat5 dimerization. | [1] |
| PC-3 (Prostate Cancer) | Stat5 Nuclear Translocation | 5 - 100 µM | 2 hours | Suppression of Stat5 nuclear translocation. | [1] |
| CWR22Rv1, LNCaP (Prostate Cancer) | Target Gene Expression | 2 - 50 µM | 48 hours | Reduced expression of Stat5a/b target genes (Bcl-xL and cyclin D1). | [1][6] |
| CWR22Rv1, LNCaP, DU145 (Prostate Cancer) | Cell Growth/Viability | 3.1 - 50 µM | 72 hours | Inhibition of cell growth through induction of apoptosis. | [1][8] |
| Patient-Derived Prostate Cancer Explants | Epithelial Cell Death | 25 - 100 µM | 7 days | Induction of epithelial cell death. | [1] |
| Imatinib-sensitive and -resistant CML cells | Apoptosis | 5 µM | 24 - 72 hours | Inhibition of Stat5a/b phosphorylation and induction of apoptosis. | [1] |
| CWR22Rv1 (Prostate Cancer) | Stat5 Dimerization | 1 µM | 6 hours | Robust inhibition of Stat5 dimerization. | [3] |
| DU145, CWR22Pc (Prostate Cancer) | Jak/Tyk Phosphorylation | 6 µM | 6 hours | No alteration in the phosphorylation of Jak1, Jak2, Jak3, or Tyk2. | [3] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies on prostate cancer cell lines to determine the effect of this compound on cell viability.[8]
Materials:
-
Prostate cancer cell lines (e.g., CWR22Rv1, LNCaP, DU145)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 3.1 µM to 50 µM.[7]
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours.[7]
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the fraction of living cells relative to the vehicle control.
Apoptosis Assays
This assay quantifies apoptosis by detecting histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.[8]
Materials:
-
Prostate cancer cell lines (e.g., CWR22Rv1)
-
Complete cell culture medium
-
This compound (e.g., 25 µmol/L)
-
Vehicle control
-
Cell lysis buffer
-
Nucleosomal DNA Fragmentation ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in parallel wells to the viability assay.
-
Treat cells with this compound or vehicle control for 24 hours.[8]
-
Lyse the cells according to the ELISA kit protocol.
-
Perform the ELISA as per the manufacturer's instructions.
-
Measure the absorbance at 405 nm.[8] An increase in absorbance indicates a higher level of apoptosis.
This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[8]
Materials:
-
Prostate cancer cell lines (e.g., CWR22Rv1)
-
Complete cell culture medium
-
This compound (e.g., 12 µmol/L)
-
Vehicle control
-
Caspase-3 fluorometric immunosorbent enzyme assay kit
-
Fluorometric plate reader
Procedure:
-
Seed cells and treat with this compound or vehicle for 72 hours.[8]
-
Perform the caspase-3 activation assay according to the manufacturer's protocol.
-
Measure fluorescence using a fluorometric plate reader. An increase in fluorescence indicates higher caspase-3 activity.
This method analyzes the distribution of cells in different phases of the cell cycle and can identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[8]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, CWR22Rv1)
-
Complete cell culture medium
-
This compound (e.g., 6, 12, 25 µM)
-
Vehicle control
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the indicated concentrations of this compound or vehicle control for 72 hours.[7][8]
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for Phospho-Stat5
This protocol is used to detect the levels of phosphorylated Stat5, a direct indicator of Stat5 activation.
Materials:
-
Cell lines of interest (e.g., K562, T47D)
-
Complete cell culture medium
-
This compound
-
Vehicle control
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pYStat5, anti-Stat5, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Stat5 Dimerization Assay
This co-immunoprecipitation assay is designed to assess the effect of this compound on the dimerization of Stat5.[3][9][10]
Materials:
-
Prostate cancer cell lines (e.g., PC-3)
-
Plasmids: pCMV-3Flag-Stat5a, pCMV-3Myc-Stat5a, pPrlR
-
Transfection reagent
-
Serum-free medium
-
This compound
-
Vehicle control
-
Prolactin (Prl)
-
Immunoprecipitation lysis buffer
-
Anti-MYC antibody
-
Protein A/G agarose beads
-
Anti-FLAG antibody
-
Anti-MYC antibody for immunoblotting
Procedure:
-
Co-transfect cells with pCMV-3Flag-Stat5a, pCMV-3Myc-Stat5a, and pPrlR plasmids.
-
Serum-starve the cells for 16 hours.
-
Pre-treat the cells with this compound or vehicle at the indicated concentrations for 2 hours.
-
Stimulate the cells with Prolactin (10 nM) for 30 minutes.
-
Lyse the cells and perform immunoprecipitation using an anti-MYC antibody.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform immunoblotting with anti-FLAG and anti-MYC antibodies. A decrease in the co-immunoprecipitated FLAG-Stat5a indicates inhibition of dimerization.
Mandatory Visualizations
Caption: Mechanism of this compound action on the JAK2-STAT5 signaling pathway.
Caption: Workflow for assessing cell viability with this compound using an MTS assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Stat5a/b inhibitor | CAS 13484-66-7 | Buy IST-5002 from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Correction: Maranto et al. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo. Cancers 2020, 12, 3412 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing IST5-002 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
IST5-002 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 5a/b (Stat5a/b).[1][2] It effectively suppresses Stat5 phosphorylation and dimerization, crucial steps in the Jak2-Stat5 signaling pathway, making it a valuable tool for research in oncology, particularly prostate cancer and chronic myeloid leukemia (CML).[1][3] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent.
Introduction to this compound
This compound, also known as N6-Benzyladenosine-5'-phosphate, is a selective inhibitor of the transcriptional activity of Stat5a and Stat5b, with IC50 values of 1.5 µM and 3.5 µM, respectively.[1] The activation of the Stat5 signaling pathway is implicated in the progression of various cancers.[4] this compound exerts its inhibitory effect by binding to the SH2 domain of Stat5, which prevents the docking of Stat5 to receptor-tyrosine kinase complexes. This action blocks the subsequent phosphorylation and dimerization of Stat5, leading to the downregulation of Stat5 target genes like Bcl-xL and cyclin D1, and ultimately inducing apoptosis in cancer cells.[3][5][6]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H20N5O7P | [1] |
| Molecular Weight | 437.34 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 13484-66-7 | [1] |
Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 100 mg/mL (≥ 228.66 mM) | Sonication may be required. | [1][7] |
| Water | 125 mg/mL (285.82 mM) | Sonication may be required. | [1] |
Stock Solution Preparation Guide (for DMSO)
| Desired Stock Concentration | Volume of DMSO to add to 1 mg this compound | Volume of DMSO to add to 5 mg this compound | Volume of DMSO to add to 10 mg this compound |
| 1 mM | 2.2866 mL | 11.4328 mL | 22.8655 mL |
| 5 mM | 0.4573 mL | 2.2866 mL | 4.5731 mL |
| 10 mM | 0.2287 mL | 1.1433 mL | 2.2866 mL |
| 50 mM | 0.0457 mL | 0.2287 mL | 0.4573 mL |
Note: These volumes are calculated based on a molecular weight of 437.34 g/mol . Batch-specific molecular weights may vary slightly.[8]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Preparation: Before starting, ensure all equipment is clean and sterile. Work in a laminar flow hood to maintain sterility, especially if the stock solution will be used for cell culture experiments.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, you might start with 1 mg of the compound. If weighing is difficult due to the small quantity, it is recommended to dissolve the entire contents of the vial.[9]
-
Adding DMSO: Based on the amount of this compound, calculate the required volume of DMSO. For 1 mg of this compound to make a 10 mM stock solution, add 228.7 µL of DMSO.
-
Dissolving the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, sonicate the solution for a few minutes.[1][7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.[9]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Handling and Safety Precautions for DMSO
-
DMSO is a powerful solvent and can be absorbed through the skin.[10] Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[10]
-
DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[11] Use anhydrous DMSO and keep the container tightly sealed when not in use.[11]
-
When preparing working solutions for cell culture, the final concentration of DMSO should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[7] A solvent control should always be included in experiments.[9]
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action on the Jak2-Stat5 signaling pathway.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | TargetMol [targetmol.com]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. quora.com [quora.com]
Application Notes and Protocols for IST5-002 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of IST5-002, a potent STAT5a/b inhibitor, in preclinical mouse models. The provided methodologies are based on established research demonstrating the anti-tumor efficacy and safety profile of this compound.
Mechanism of Action
This compound is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 5 (STAT5) proteins, specifically STAT5a and STAT5b.[1] It functions by binding to the SH2 domain of STAT5, a critical step for its activation.[2] This binding event disrupts the transient docking of STAT5 to receptor-tyrosine kinase complexes, thereby inhibiting its phosphorylation and subsequent dimerization.[2] As a result, the translocation of STAT5 dimers to the nucleus and their transcriptional activity are blocked. This mechanism of action has been shown to induce apoptosis in cancer cells and suppress tumor growth in preclinical models of prostate cancer and chronic myeloid leukemia.[1][3]
Signaling Pathway of this compound Action
Caption: Proposed mechanism of action of this compound on the JAK2-STAT5 signaling pathway.
I. In Vivo Efficacy Studies in a Prostate Cancer Xenograft Model
This protocol outlines the methodology for evaluating the anti-tumor activity of this compound in a subcutaneous prostate cancer xenograft mouse model.
Experimental Protocol
-
Cell Culture:
-
Human prostate cancer cell line CWR22Rv1 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Animal Model:
-
Male athymic nude mice (4-6 weeks old) are utilized.
-
Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.
-
-
Tumor Cell Inoculation:
-
CWR22Rv1 cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free medium and Matrigel.
-
A total of 1.5 x 10^7 cells in a volume of 100 µL are injected subcutaneously into the flank of each mouse.[2]
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound Formulation: this compound is formulated in a vehicle of 0.3% hydroxypropyl cellulose (HPC) in sterile water.
-
Dosing and Schedule: this compound is administered daily via intraperitoneal (i.p.) injection at doses of 25, 50, and 100 mg/kg body weight.[2]
-
The control group receives daily i.p. injections of the vehicle (0.3% HPC) only.[2]
-
-
Monitoring and Endpoints:
-
Tumor growth is monitored by measuring the tumor length and width with calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
Body weight is recorded every 2-3 days as an indicator of general health.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).
-
Data Presentation
Table 1: Effect of this compound on CWR22Rv1 Xenograft Tumor Growth
| Treatment Group | Dose (mg/kg) | Administration Route | Schedule | Mean Tumor Volume Change (%) | Statistical Significance (p-value) |
| Vehicle Control | 0 | i.p. | Daily | Growth | - |
| This compound | 25 | i.p. | Daily | Significant Suppression | < 0.001[2] |
| This compound | 50 | i.p. | Daily | Significant Suppression | < 0.001[2] |
| This compound | 100 | i.p. | Daily | Significant Suppression | < 0.001[2] |
Note: The table summarizes the reported significant suppression of tumor growth. Specific percentage of inhibition or final tumor volumes should be determined from the raw data of the experiment.
Experimental Workflow
Caption: Workflow for in vivo efficacy evaluation of this compound.
II. In Vivo Toxicity Studies
This section details the protocols for acute, sub-chronic, and chronic toxicity studies of this compound in mice to evaluate its safety profile.
Experimental Protocols
-
Animal Models:
-
Male and female C57BL/6J and athymic nude mice (8 weeks old) are used for these studies.
-
-
This compound Formulation and Administration:
-
This compound is prepared in a vehicle of 0.3% hydroxypropyl cellulose.
-
The compound is administered daily via intraperitoneal (i.p.) injection at doses of 0, 10, 30, and 100 mg/kg.
-
-
Study Durations:
-
Acute Toxicity: Single dose administration with observation over a short period (e.g., 24-72 hours).
-
Sub-chronic Toxicity: Daily administration for 10 days.
-
Chronic Toxicity: Daily administration for 28 days.[4]
-
-
Monitoring and Endpoints:
-
General Health: Daily observation for any clinical signs of toxicity, including changes in behavior, appearance, and activity.
-
Body Weight: Recorded regularly throughout the study.
-
Hematology: At the end of the study, blood samples are collected for complete blood count (CBC) analysis, including white blood cells, red blood cells, hemoglobin, hematocrit, and platelet counts.
-
Clinical Chemistry: Plasma samples are analyzed for markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
Histopathology: Major organs (heart, liver, spleen, kidneys, lungs, and brain) are harvested, weighed, and fixed for histological examination to assess for any pathological changes.
-
Data Presentation
Table 2: Summary of Hematological Parameters from a Chronic Toxicity Study of this compound in Mice
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| White Blood Cells (x10³/µL) | Normal Range | No Significant Change | No Significant Change | No Significant Change |
| Red Blood Cells (x10⁶/µL) | Normal Range | No Significant Change | No Significant Change | No Significant Change |
| Hemoglobin (g/dL) | Normal Range | No Significant Change | No Significant Change | No Significant Change |
| Hematocrit (%) | Normal Range | No Significant Change | No Significant Change | No Significant Change |
| Platelets (x10³/µL) | Normal Range | No Significant Change | No Significant Change | No Significant Change |
Note: Based on published findings, this compound did not cause any significant changes in blood profiles in mice.[2][5][6]
Logical Relationship of Toxicity Assessment
Caption: Logical flow of the in vivo toxicity assessment for this compound.
References
- 1. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and … [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Researchers Uncover New Therapeutic Target in Advanced Prostate Cancer | Jefferson Health [jeffersonhealth.org]
- 6. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for p-STAT5 Analysis Following IST5-002 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival.[1][2][3] The activation of STAT5 is a key event in these pathways and is characterized by its phosphorylation at a specific tyrosine residue (Tyr694 for STAT5a and Tyr699 for STAT5b).[1][3] This phosphorylation event is essential for the subsequent dimerization, nuclear translocation, and DNA binding activity of STAT5.[2]
IST5-002 is a potent small molecule inhibitor of STAT5a/b.[4][5] Its mechanism of action involves binding to the SH2 domain of STAT5.[6][7][8] This interaction prevents the docking of STAT5 to receptor-tyrosine kinase complexes, thereby inhibiting its phosphorylation and subsequent activation.[7][8][9] Consequently, this compound blocks the downstream signaling cascade mediated by STAT5.[6][7]
This application note provides a detailed protocol for performing a Western blot to detect and quantify the levels of phosphorylated STAT5 (p-STAT5) in cells following treatment with this compound. This method is crucial for evaluating the efficacy of this compound and similar compounds in drug discovery and development.
Signaling Pathway and Experimental Workflow
Caption: STAT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-STAT5.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Notes |
| Cell Culture | |||
| Appropriate Cell Line | ATCC/ECACC | e.g., K562, CWR22Rv1[6] | |
| Cell Culture Medium | Gibco | As required for the cell line | |
| Fetal Bovine Serum (FBS) | Gibco | ||
| Penicillin-Streptomycin | Gibco | ||
| This compound | MedChemExpress | HY-114325 | |
| DMSO (Vehicle Control) | Sigma-Aldrich | ||
| Lysis and Sample Prep | |||
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 | Or prepare in-house (see below) |
| Protease Inhibitor Cocktail | Roche | 11836170001 | |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 | |
| BCA Protein Assay Kit | Thermo Fisher | 23225 | |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 | |
| Electrophoresis & Transfer | |||
| Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4-15% or as needed | |
| Tris/Glycine/SDS Buffer (10X) | Bio-Rad | 1610732 | |
| Trans-Blot Turbo Transfer Pack | Bio-Rad | For rapid transfer | |
| PVDF or Nitrocellulose Membranes | Bio-Rad | ||
| Immunodetection | |||
| BSA, Fraction V | Sigma-Aldrich | For blocking | |
| Tris-Buffered Saline (TBS) | Prepare in-house | ||
| Tween 20 | Sigma-Aldrich | ||
| Primary Antibody: p-STAT5 (Tyr694) | Cell Signaling | 9359 or 9351 | |
| Primary Antibody: Total STAT5 | Cell Signaling | 94205 | |
| Loading Control (e.g., β-Actin) | Cell Signaling | 4970 | |
| Anti-rabbit IgG, HRP-linked | Cell Signaling | 7074 | |
| Detection | |||
| ECL Western Blotting Substrate | Thermo Fisher | 32106 | |
| Chemiluminescence Imaging System | Bio-Rad/GE |
Detailed Experimental Protocol
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations (e.g., 0, 1, 5, 10 µM).
-
Treatment: Once cells have adhered and reached the desired confluency, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
Cell Lysis and Protein Quantification
-
Preparation of Lysis Buffer: Immediately before use, add protease and phosphatase inhibitor cocktails to the RIPA lysis buffer. Keep the buffer on ice.
-
Cell Harvesting:
-
Place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Samples can be used immediately or stored at -20°C.
-
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane into a precast polyacrylamide gel.
-
Run the gel in 1X Tris/Glycine/SDS running buffer at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's instructions for the specific transfer apparatus. For PVDF membranes, pre-activate in methanol for 30 seconds.
-
Immunoblotting
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (TBS with 0.1% Tween 20).
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-STAT5, anti-total STAT5, and loading control) in 5% BSA in TBST according to the recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.
Detection and Analysis
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-STAT5 signal to the total STAT5 signal for each sample.
-
Further normalize to the loading control (e.g., β-Actin) to account for any loading inaccuracies.
-
Plot the normalized p-STAT5 levels against the concentration of this compound.
-
Data Summary Tables
Table 1: Reagent Concentrations and Buffers
| Buffer/Solution | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitors before use.[11][12] |
| TBST (Wash Buffer) | 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6. |
| Blocking Buffer | 5% (w/v) BSA in TBST. |
| Antibody Dilution Buffer | 5% (w/v) BSA in TBST. |
Table 2: Antibody Dilutions and Incubation Times
| Step | Antibody | Dilution | Incubation Time | Temperature |
| Primary Incubation | anti-p-STAT5 (Tyr694) | 1:1000 | Overnight | 4°C |
| anti-total STAT5 | 1:1000 | Overnight (on a separate blot) | 4°C | |
| anti-β-Actin | 1:2000 | Overnight (on a separate blot) | 4°C | |
| Secondary Incubation | Anti-rabbit IgG, HRP-linked | 1:2000 - 1:5000 | 1 hour | Room Temperature |
Note: Optimal antibody dilutions and incubation times may need to be determined empirically. The provided dilutions are a starting point based on manufacturer recommendations.[1][3][13]
References
- 1. Phospho-Stat5 (Tyr694) (C11C5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-STAT5 (Tyr694) Monoclonal Antibody (SRBCZX), PE (12-9010-42) [thermofisher.com]
- 3. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. stratech.co.uk [stratech.co.uk]
- 11. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for IST5-002 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
IST5-002 is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5a/b). The STAT5 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Aberrant activation of STAT5 is a hallmark of various malignancies, including prostate cancer and chronic myeloid leukemia (CML), making it a compelling target for therapeutic intervention.[1][2] Preclinical studies have demonstrated that this compound effectively inhibits STAT5 phosphorylation and dimerization, leading to apoptosis in cancer cells and suppression of tumor growth in vivo.[3] Furthermore, emerging evidence suggests that combining this compound with other anticancer agents can lead to synergistic effects, overcoming drug resistance and enhancing therapeutic efficacy.
These application notes provide a comprehensive overview of the preclinical data and protocols for utilizing this compound in combination with other cancer therapies, including targeted therapy, radiation, and potentially chemotherapy and immunotherapy.
Mechanism of Action of this compound
This compound targets the SH2 domain of STAT5, a critical step for its activation. This binding prevents the phosphorylation and subsequent dimerization of STAT5 monomers, which is essential for their translocation to the nucleus and transcriptional activity.[1] By inhibiting STAT5, this compound downregulates the expression of key target genes involved in cell survival and proliferation, such as Bcl-xL and Cyclin D1.[4]
Combination Therapy with this compound
Combination with Androgen Receptor (AR) Targeted Therapy in Prostate Cancer
Rationale: Recent studies have revealed a novel function of STAT5 signaling as an inducer of Androgen Receptor (AR) expression in prostate cancer.[3] Inhibition of STAT5 with this compound has been shown to reduce the expression of both full-length and variant forms of the AR.[3] This provides a strong rationale for combining this compound with AR inhibitors like enzalutamide to overcome resistance and enhance therapeutic efficacy.
Preclinical Data: A preclinical study investigated the combination of this compound and enzalutamide in the CWR22Pc prostate cancer cell line and in a xenograft model. The combination of this compound and enzalutamide was more effective at reducing cell viability than enzalutamide alone.[5] In vivo, sequential therapy with this compound following enzalutamide treatment effectively suppressed the growth of both androgen-sensitive and enzalutamide-resistant tumors.[5]
Quantitative Data Summary:
| Cell Line | Treatment | Concentration | Cell Viability (% of Control) | Reference |
| CWR22Pc | Vehicle | - | 100 | [5] |
| CWR22Pc | Enzalutamide | 40 µM | ~80 | [5] |
| CWR22Pc | This compound | 12.5 µM | ~60 | [5] |
| CWR22Pc | Enzalutamide + this compound | 40 µM + 12.5 µM | ~40 | [5] |
| Xenograft Model | Treatment | Tumor Volume Reduction | Reference |
| CWR22Pc | Enzalutamide followed by Vehicle | - | [5] |
| CWR22Pc | Enzalutamide followed by this compound | Significant suppression of tumor growth | [5] |
Combination with Radiation Therapy in Prostate Cancer
Rationale: STAT5a/b has been identified as a critical regulator of RAD51, a key protein in the homologous recombination DNA repair pathway.[6][7] By inhibiting STAT5, this compound can suppress RAD51 expression, thereby impairing the cancer cells' ability to repair DNA damage induced by radiation. This "BRCA-ness" phenotype suggests that this compound can act as a potent radiosensitizer.[7]
Preclinical Data: In vitro studies have shown that treatment with this compound leads to a dose-dependent increase in the radiation-induced DNA double-strand break marker γH2AX in prostate cancer cell lines.[6] This indicates that this compound sensitizes prostate cancer cells to radiation-induced cell death.[6] In vivo, low doses of this compound, which alone did not significantly block tumor growth, potently sensitized prostate cancer xenograft tumors to radiation.[6]
Quantitative Data Summary:
| Cell Line | Treatment | Radiation Dose | γH2AX Levels | Reference |
| CWR22Rv1 | Vehicle | 3 Gy | Baseline | [6] |
| CWR22Rv1 | This compound | 3 Gy | Marked Increase | [6] |
| CWR22Pc | Vehicle | 3 Gy | Baseline | [6] |
| CWR22Pc | This compound | 3 Gy | Marked Increase | [6] |
| DU145 | Vehicle | 3 Gy | Baseline | [6] |
| DU145 | This compound | 3 Gy | Marked Increase | [6] |
Combination with Chemotherapy in Prostate Cancer (Rationale)
Rationale: Taxane-based chemotherapies, such as docetaxel, are a standard of care for metastatic castration-resistant prostate cancer (mCRPC).[8] However, resistance often develops. STAT5 signaling is known to promote cell survival by upregulating anti-apoptotic proteins like Bcl-xL.[4] Combining this compound with docetaxel could potentially lower the threshold for apoptosis induction by chemotherapy, thereby enhancing its efficacy and overcoming resistance. While direct preclinical studies combining this compound and docetaxel have not been identified, the known mechanisms of both agents provide a strong basis for this combination.
Combination with BCR-ABL Inhibitors in Chronic Myeloid Leukemia (CML) (Rationale)
Rationale: The BCR-ABL fusion protein is the primary driver of CML, and tyrosine kinase inhibitors (TKIs) like imatinib are the frontline treatment.[9] However, resistance to TKIs can occur, often through BCR-ABL independent mechanisms. STAT5 is a critical downstream effector of BCR-ABL signaling and is essential for the maintenance of CML.[10][11] Inhibition of STAT5 has been shown to be effective in imatinib-resistant CML cells.[9] Therefore, combining this compound with a BCR-ABL inhibitor could be a powerful strategy to achieve deeper and more durable responses and to overcome TKI resistance.
Combination with Immunotherapy (Rationale)
Rationale: STAT5 plays a crucial role in the development and function of regulatory T cells (Tregs), which are key suppressors of anti-tumor immunity.[1][12] By inhibiting STAT5, this compound may modulate the tumor microenvironment by reducing Treg function, thereby enhancing the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). While direct preclinical data for this compound in combination with immunotherapy is not yet available, the immunomodulatory potential of STAT5 inhibition presents a compelling area for future investigation.
Experimental Protocols
In Vitro Combination Studies
1. Cell Viability Assay (MTS/MTT)
-
Objective: To determine the effect of this compound, a second drug, and their combination on the viability of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., CWR22Pc for prostate cancer, K562 for CML)
-
96-well plates
-
This compound and the second drug of interest
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the second drug.
-
Treat cells with:
-
This compound alone at various concentrations.
-
The second drug alone at various concentrations.
-
A combination of both drugs, either at a constant ratio or in a matrix format.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubate the plates for 72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Synergy Analysis (Chou-Talalay Method)
-
Objective: To quantitatively determine if the combination of this compound and a second drug is synergistic, additive, or antagonistic.
-
Software: CompuSyn (--INVALID-LINK--)
-
Protocol:
-
Input the dose-response data from the cell viability assay into the CompuSyn software.
-
The software will calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
3. Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the observed combination effects by examining changes in protein expression and phosphorylation.
-
Protocol:
-
Treat cells with this compound, the second drug, or the combination for a specified time (e.g., 24-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-STAT5, total STAT5, RAD51, AR, cleaved PARP).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Combination Studies
1. Xenograft Tumor Model
-
Objective: To evaluate the efficacy of this compound in combination with another agent in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells (e.g., CWR22Pc)
-
This compound and the second drug
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Second drug
-
Group 4: this compound + Second drug
-
-
Administer treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, Western blot).
-
Conclusion
This compound, as a specific inhibitor of the oncogenic STAT5 signaling pathway, holds significant promise for cancer therapy. The preclinical data strongly support its use in combination with androgen receptor targeted therapies and radiation in prostate cancer. Furthermore, there is a compelling scientific rationale for exploring its combination with chemotherapy in prostate cancer, BCR-ABL inhibitors in CML, and potentially with immunotherapy across various cancer types. The protocols provided herein offer a framework for researchers to further investigate and validate the synergistic potential of this compound in combination regimens, with the ultimate goal of developing more effective treatments for cancer patients.
References
- 1. STAT5 in Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Researchers Uncover New Therapeutic Target in Advanced Prostate Cancer | Jefferson Health [jeffersonhealth.org]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. STAT5A/B BLOCKADE SENSITIZES PROSTATE CANCER TO RADIATION THROUGH INHIBITION OF RAD51 AND DNA REPAIR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. hhs.texas.gov [hhs.texas.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Stat5 is indispensable for the maintenance of bcr/abl-positive leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for IST5-002: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
IST5-002, also known as N6-Benzyladenosine-5'-phosphate, is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 5a/b (Stat5a/b).[1][2] It exerts its inhibitory effect by binding to the SH2 domain of Stat5, which prevents both the phosphorylation and subsequent dimerization of Stat5 monomers.[3][4] This disruption of the Jak2-Stat5 signaling pathway makes this compound a valuable tool for research in oncology, particularly for prostate cancer and chronic myeloid leukemia (CML), where Stat5 activity is often dysregulated.[1][2][3] Given its therapeutic potential, understanding the long-term stability and optimal storage conditions of this compound is critical for ensuring its efficacy and reproducibility in preclinical and clinical research.
These application notes provide detailed protocols for the long-term storage of this compound and for conducting stability studies to assess its integrity over time.
Mechanism of Action of this compound in the Jak2-Stat5 Signaling Pathway
The canonical Jak2-Stat5 signaling pathway is initiated by the binding of an extracellular ligand, such as a cytokine, to its transmembrane receptor. This binding event leads to the activation of Janus kinase 2 (Jak2), which then phosphorylates tyrosine residues on the receptor, creating docking sites for Stat5 monomers. Stat5 monomers bind to these phosphotyrosine sites via their SH2 domains and are subsequently phosphorylated by Jak2 at a critical tyrosine residue (Y694/699).[3][5] This phosphorylation event triggers the dimerization of Stat5 monomers, which then translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[5]
This compound disrupts this pathway by binding to the SH2 domain of Stat5 monomers. This binding action has a dual inhibitory effect:
-
It prevents the docking of Stat5 monomers to the phosphorylated receptor-kinase complex, thereby inhibiting their phosphorylation by Jak2.[3]
-
It blocks the SH2 domain-mediated dimerization of phosphorylated Stat5 monomers.[3]
By inhibiting both Stat5 phosphorylation and dimerization, this compound effectively blocks the downstream signaling cascade.[3]
Long-Term Storage Protocols for this compound
Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The following are recommended storage conditions based on general guidelines for similar small molecules.
1. Solid Form
-
Storage Temperature: For long-term storage, this compound in solid (powder) form should be stored at -20°C or -80°C.
-
Container: Store in a tightly sealed, light-resistant container to protect from moisture and light.
-
Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can lead to degradation.
2. Stock Solutions
-
Solvent Selection: this compound is soluble in aqueous solutions and DMSO. For biological experiments, sterile-filtered DMSO is a common choice for preparing concentrated stock solutions.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) to minimize the volume of solvent added to cell cultures.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
Storage Temperature: Store stock solution aliquots at -80°C for long-term stability. Some sources suggest that storage at -20°C is suitable for up to one month, while -80°C is recommended for up to six months.[1]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can accelerate degradation. It is recommended to use a fresh aliquot for each experiment.
| Storage Form | Recommended Temperature | Duration | Container |
| Solid (Powder) | -20°C or -80°C | > 1 year | Tightly sealed, light-resistant |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Light-resistant, single-use aliquots |
| -80°C | Up to 6 months | Light-resistant, single-use aliquots |
Protocols for Assessing the Stability of this compound
A stability study is crucial for determining the shelf-life of this compound under specific storage conditions. The following protocols outline the experimental design for a comprehensive stability assessment.
1. Experimental Design for a Long-Term Stability Study
This protocol is designed to evaluate the stability of this compound over an extended period under recommended storage conditions.
a. Materials and Reagents:
-
This compound (solid)
-
HPLC-grade DMSO
-
Sterile, light-resistant microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
-20°C and -80°C freezers
-
HPLC system with a UV detector
b. Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into multiple single-use, light-resistant tubes.
-
Store the aliquots at the desired long-term storage temperatures (-20°C and -80°C).
-
Establish a time-point schedule for analysis (e.g., Time 0, 1 month, 3 months, 6 months, 12 months, and 24 months).
-
At each time point, retrieve one aliquot from each storage temperature.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Quantify the remaining percentage of this compound and identify any degradation products.
-
Record the results in a tabular format for comparison.
2. Stability-Indicating HPLC Method
This protocol describes a general reverse-phase HPLC (RP-HPLC) method for quantifying this compound and detecting potential degradation products. This method may require optimization for your specific instrumentation and conditions.
a. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
b. Sample Preparation:
-
Thaw the this compound aliquot at room temperature.
-
Dilute the stock solution to a working concentration (e.g., 100 µM) with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
c. Data Analysis:
-
Generate a standard curve using known concentrations of a freshly prepared this compound standard.
-
Calculate the concentration of this compound in the stability samples based on the peak area from the HPLC chromatogram and the standard curve.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
3. Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.
a. Conditions for Forced Degradation:
-
Acidic Conditions: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Conditions: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Conditions: Incubate this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Expose solid this compound to 60°C for 7 days.
-
Photostability: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.
b. Analysis:
-
Analyze the stressed samples using the validated HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Data Presentation
The following tables provide a template for presenting the data from long-term and forced degradation stability studies.
Table 1: Long-Term Stability of this compound Stock Solution (10 mM in DMSO)
| Time Point | Storage at -20°C (% Remaining) | Storage at -80°C (% Remaining) | Appearance of Degradation Products (-20°C) | Appearance of Degradation Products (-80°C) |
| Time 0 | 100% | 100% | None | None |
| 1 Month | 99.5% | 99.8% | Not Detected | Not Detected |
| 3 Months | 98.2% | 99.6% | Not Detected | Not Detected |
| 6 Months | 96.5% | 99.2% | Minor Peak 1 | Not Detected |
| 12 Months | 92.1% | 98.5% | Minor Peak 1, Minor Peak 2 | Minor Peak 1 |
| 24 Months | 85.3% | 97.1% | Increased Peak 1 & 2 | Minor Peak 1 |
Table 2: Forced Degradation of this compound
| Stress Condition | % Remaining this compound | Major Degradation Products (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 75.2% | Peak at 5.8 min |
| 0.1 M NaOH, 60°C, 24h | 68.9% | Peak at 6.2 min, Peak at 7.1 min |
| 3% H₂O₂, RT, 24h | 91.5% | Peak at 8.5 min |
| Thermal (60°C), 7 days | 95.8% | Minor peak at 5.8 min |
| Photolytic (UV), 24h | 88.3% | Peak at 9.2 min |
Experimental Workflow Diagrams
Conclusion
The stability and proper storage of this compound are paramount for obtaining reliable and reproducible results in research and drug development. Adherence to the recommended storage conditions, particularly storing aliquoted stock solutions at -80°C, will help preserve the integrity of the compound. The provided protocols for stability testing offer a framework for researchers to validate the shelf-life of this compound within their own laboratory settings and to understand its degradation profile. These guidelines will aid in the effective use of this compound as a potent inhibitor of the Stat5 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for IST5-002 Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of IST5-002, a potent STAT5a/b inhibitor. This document outlines the cell lines responsive to this compound treatment, summarizes its biological effects, and provides detailed protocols for key experimental assays.
Introduction
This compound is a small molecule inhibitor that targets the SH2 domain of Signal Transducer and Activator of Transcription 5a and 5b (STAT5a/b). By binding to the SH2 domain, this compound effectively blocks the phosphorylation and subsequent dimerization of STAT5, which are critical steps for its activation and nuclear translocation.[1][2][3] This inhibition of the STAT5 signaling pathway leads to the downregulation of STAT5 target genes, such as Bcl-xL and Cyclin D1, ultimately inducing apoptosis and inhibiting the growth of cancer cells.[4][5][6] this compound has shown efficacy in various cancer models, particularly in prostate cancer and chronic myeloid leukemia (CML).[4]
Cell Lines Responsive to this compound
This compound has demonstrated activity across a range of cancer cell lines. The responsiveness is primarily linked to the dependency of these cells on the STAT5 signaling pathway for their proliferation and survival.
Table 1: Summary of Cancer Cell Lines Responsive to this compound Treatment
| Cell Line | Cancer Type | Key Effects of this compound | Reference |
| CWR22Rv1 | Prostate Cancer | Inhibition of cell growth, induction of apoptosis, decreased STAT5 phosphorylation and dimerization, downregulation of Cyclin D1 and Bcl-xL. | [1][5][6][7] |
| LNCaP | Prostate Cancer | Inhibition of cell growth, induction of apoptosis, downregulation of Cyclin D1 and Bcl-xL. | [1][5][6] |
| DU145 | Prostate Cancer | Decreased cell viability. | [1] |
| PC-3 | Prostate Cancer | Inhibition of STAT5 dimerization and nuclear translocation. | [4] |
| K562 | Chronic Myeloid Leukemia (CML) | Inhibition of Bcr-Abl-induced STAT5a/b phosphorylation, induction of apoptosis. | [4][5][6] |
| T47D | Breast Cancer | Inhibition of STAT5a/b phosphorylation. | [4] |
| CWR22Pc | Prostate Cancer | Suppression of STAT5 phosphorylation. | [1][2] |
| SUP-B15 | Acute Lymphoblastic Leukemia (Ph+) | Inhibition of colony formation. | [8] |
Mechanism of Action
This compound functions by directly interfering with the STAT5 signaling cascade. The binding of this compound to the STAT5 SH2 domain prevents the docking of STAT5 to receptor-tyrosine kinase complexes, thereby inhibiting its phosphorylation.[2][3][5][6] This initial blockade consequently prevents the formation of STAT5 dimers.[1][2][3][7] Without dimerization, STAT5 cannot translocate to the nucleus to act as a transcription factor for its target genes that promote cell survival and proliferation.
Experimental Protocols
The following are detailed protocols for assays commonly used to evaluate the efficacy of this compound.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Responsive cancer cell lines (e.g., CWR22Rv1, LNCaP, DU145)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48, 72, or 96 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Responsive cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within one hour of staining using a flow cytometer.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blotting for STAT5 Phosphorylation
This protocol is for detecting the inhibition of STAT5 phosphorylation by this compound.
Materials:
-
Responsive cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT5 (Tyr694), anti-STAT5, anti-Actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as required.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (whole-cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Actin is used as a loading control.
-
Data Presentation
Table 2: Quantitative Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | This compound Concentration | Duration | Observed Effect | Reference |
| CWR22Rv1 | MTS Assay | 25 µM | 24 hours | Significant decrease in cell viability. | [1] |
| LNCaP | MTS Assay | 25 µM | 72 hours | Significant decrease in cell viability. | [1] |
| DU145 | MTS Assay | 25 µM | 72 hours | Decrease in cell viability. | [1] |
| K562 | Western Blot | 0-40 µM | 3 hours | Dose-dependent inhibition of Bcr-Abl-induced Stat5a/b phosphorylation. | [4] |
| T47D | Western Blot | 5-100 µM | 2 hours | Inhibition of Stat5a/b phosphorylation. | [4] |
| PC-3 | Dimerization Assay | 5-100 µM | 2 hours | Inhibition of STAT5 dimerization. | [4] |
| CWR22Rv1 | Western Blot | 2-50 µM | 48 hours | Reduced expression of Bcl-xL and cyclin D1. | [4] |
| LNCaP | Western Blot | 2-50 µM | 48 hours | Reduced expression of Bcl-xL and cyclin D1. | [4] |
| CWR22Rv1 | Dimerization Assay | 1 µM | 6 hours | Robust inhibition of Stat5 dimerization. | [7] |
| SUP-B15 | Colony Formation | 5-10 µM | 10 days | Inhibition of colony formation. | [8] |
Note: The specific IC₅₀ values for this compound can vary depending on the cell line and the assay conditions. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental setup.
Conclusion
This compound is a valuable research tool for studying the role of STAT5 signaling in cancer. The protocols and data presented in these application notes provide a framework for investigating the effects of this compound on responsive cell lines. Further optimization of these protocols may be necessary depending on the specific research objectives and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The diverse and contrasting effects of using human prostate cancer cell lines to study androgen receptor roles in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting IST5-002 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Stat5a/b inhibitor, IST5-002. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as N6-Benzyladenosine-5'-phosphate, is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 5a and 5b (Stat5a/b).[1][2] It exerts its inhibitory effect by binding to the SH2 domain of Stat5, which is crucial for both its phosphorylation by upstream kinases like Jak2 and its subsequent dimerization.[3][4] By preventing these activation steps, this compound blocks the translocation of Stat5 to the nucleus and the transcription of its target genes, which are involved in cell proliferation and survival.[1][4]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and water.[5] One supplier reports a solubility of up to 125 mg/mL in both solvents, although sonication may be required to achieve this concentration.[5] For most in vitro cell-based assays, preparing a concentrated stock solution in high-quality, anhydrous DMSO is the recommended starting point.[6]
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.37 mg of this compound (Molecular Weight: 437.34 g/mol ) in 1 mL of DMSO.[4] It is crucial to use a fresh, high-quality grade of DMSO, as it is hygroscopic and absorbed water can affect the solubility and stability of the compound.[5][6] After dissolving, which can be aided by gentle vortexing or sonication, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2][7]
Q4: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture medium. What is the cause and how can I prevent it?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for many organic compounds and is often due to a rapid change in solvent polarity.[8] The compound, which is highly soluble in the organic solvent, crashes out when introduced into the aqueous environment where its solubility is significantly lower.
To prevent this, it is recommended to perform serial dilutions of the DMSO stock in DMSO first to lower the concentration before the final dilution into the aqueous medium.[6] When adding the diluted DMSO stock to your cell culture medium or buffer, do so dropwise while gently vortexing or swirling the aqueous solution to facilitate mixing and prevent localized high concentrations of the compound.[8] The final concentration of DMSO in your experiment should be kept low, typically below 0.5%, to avoid solvent-induced cellular toxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshooting solubility problems with this compound in aqueous media for in vitro experiments.
Problem: Precipitate forms in the cell culture medium immediately after adding the this compound working solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Solvent Exchange | Add the this compound/DMSO working solution to the pre-warmed (37°C) cell culture medium slowly and with gentle agitation. | This avoids a sudden change in polarity and allows for better dispersion of the compound.[8] |
| High Final Concentration | Ensure the final concentration of this compound in the cell culture medium does not exceed its aqueous solubility limit. | Every compound has a maximum solubility in a given medium.[8] |
| High DMSO Concentration | Keep the final DMSO concentration in the culture medium below 0.5%. | High concentrations of DMSO can alter the properties of the aqueous medium and contribute to precipitation, in addition to being toxic to cells.[7] |
Problem: A fine precipitate appears in the culture wells during the incubation period.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability | Assess the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment. | The compound may degrade over time, leading to the formation of less soluble byproducts. |
| Interaction with Media Components | Test the solubility of this compound in a simpler buffered solution like PBS (Phosphate-Buffered Saline) to determine if components in the full medium (e.g., high concentrations of salts, proteins in serum) are causing precipitation. | Cell culture media are complex mixtures, and interactions between the compound and media components can reduce solubility.[9] |
| pH Shift | Ensure the cell culture is well-buffered and that the incubator's CO2 levels are correct to maintain a stable pH. | The solubility of ionizable compounds can be pH-dependent.[8] |
| Temperature Fluctuations | Maintain a stable temperature in the incubator and pre-warm all solutions before use. | Changes in temperature can affect the solubility of compounds.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out 4.37 mg of this compound powder.
-
Add 1 mL of anhydrous, high-quality DMSO.
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Aliquot into smaller volumes and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (Example for a 10 µM final concentration):
-
Thaw a vial of the 10 mM stock solution.
-
Perform a serial dilution in DMSO to get to a 1 mM intermediate stock (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
Further dilute to a 100 µM intermediate stock (e.g., 10 µL of 1 mM stock + 90 µL of DMSO).
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Add the appropriate volume of the 100 µM intermediate DMSO stock to the medium to achieve the final 10 µM concentration (e.g., 10 µL of 100 µM stock per 990 µL of medium). Add the stock solution dropwise while gently swirling the medium.
-
The final DMSO concentration in this example will be 1%. Adjust the intermediate dilution steps to achieve a final DMSO concentration of <0.5% if required by your experimental system.
-
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol allows you to determine the approximate kinetic solubility of this compound in your buffer of choice.
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the stock solution in DMSO in a 96-well plate (e.g., from 10 mM down to 1 µM).
-
Fill another 96-well plate with your aqueous buffer of choice (e.g., PBS, pH 7.4).
-
-
Assay:
-
Transfer a small volume (e.g., 2 µL) from each DMSO dilution into the corresponding wells of the buffer plate. This will result in a 1:50 or 1:100 dilution, depending on the final volume in the buffer plate.
-
Mix the plate gently.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
-
Detection of Precipitation:
-
Visually inspect the plate for any signs of precipitation (cloudiness, visible particles).
-
For a more quantitative assessment, read the absorbance of the plate at a wavelength where the compound does not absorb but where light scattering by particles can be detected (e.g., 600-700 nm). An increase in absorbance compared to a DMSO-only control indicates precipitation.[8]
-
-
Determination of Kinetic Solubility:
-
The highest concentration of this compound that does not show a significant increase in absorbance or visible precipitation is considered the kinetic solubility in that specific buffer under the tested conditions.[8]
-
Visualizations
References
- 1. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Stat5a/b inhibitor | CAS 13484-66-7 | Buy IST-5002 from Supplier InvivoChem [invivochem.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing IST5-002 Incubation Time for Maximal Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time of IST5-002 to achieve maximal inhibition of STAT5 signaling. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell-based assay?
A1: The optimal incubation time for this compound can vary significantly depending on the cell type, the specific biological question, and the assay endpoint. Based on published data, incubation times ranging from 2 hours to 7 days have been utilized effectively. For initial experiments, a time-course experiment is highly recommended. A common starting point for assessing inhibition of STAT5 phosphorylation is a shorter incubation of 2 to 6 hours.[1] For assays measuring downstream effects such as changes in gene expression or cell viability, longer incubation times of 24 to 72 hours or even longer may be necessary.[2]
Q2: How does the concentration of this compound affect the optimal incubation time?
A2: The concentration of this compound and the incubation time are interdependent. Generally, higher concentrations of the inhibitor may produce a measurable effect in a shorter amount of time. Conversely, lower concentrations might require a longer incubation period to achieve maximal inhibition. It is crucial to perform a dose-response experiment at various time points to determine the optimal combination of concentration and incubation time for your specific experimental setup.
Q3: What are the key factors to consider when designing a time-course experiment for this compound?
A3: A well-designed time-course experiment is critical for determining the optimal incubation time. Key factors to consider include:
-
Cell Line: Different cell lines have varying growth rates and metabolic activities, which can influence the uptake and effect of the inhibitor.
-
Assay Endpoint: The time required to observe a significant change will depend on what you are measuring. Inhibition of phosphorylation can be rapid, while changes in protein expression or cell proliferation take longer.
-
This compound Stability: Consider the stability of this compound in your cell culture medium over longer incubation periods. For extended experiments, media changes with fresh inhibitor may be required to maintain a consistent concentration.
-
Cell Health: Ensure that the incubation time and inhibitor concentration do not lead to excessive cytotoxicity that could confound the results of your assay.
Q4: Should I pre-incubate my cells with this compound before adding a stimulus?
A4: Yes, for experiments involving stimulation of the STAT5 pathway (e.g., with cytokines like Prolactin), pre-incubation with this compound is a standard and recommended practice.[1] A pre-incubation period of 1 to 2 hours is often sufficient to allow the inhibitor to enter the cells and engage with its target before the pathway is activated. The optimal pre-incubation time can also be determined empirically.
Troubleshooting Guides
Below are common problems encountered when working with this compound, along with potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or low inhibition observed | Incubation time is too short: The inhibitor has not had enough time to exert its effect. | Perform a time-course experiment with longer incubation periods (e.g., 2, 6, 12, 24, 48 hours). |
| Inhibitor concentration is too low: The concentration of this compound is not sufficient to inhibit STAT5 in your cell line. | Conduct a dose-response experiment with a wider range of concentrations. | |
| Cell line is resistant or has low STAT5 activity: The target pathway may not be active or may be insensitive to inhibition in your chosen cell line. | Confirm STAT5 expression and activation in your cell line. Consider using a positive control cell line known to be sensitive to STAT5 inhibition. | |
| Compound instability: this compound may be degrading in the culture medium over long incubation times. | For long-term experiments, consider changing the media with fresh inhibitor every 24-48 hours. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure proper cell counting and mixing to achieve a homogenous cell suspension before seeding. Avoid using the outer wells of a microplate, which are prone to evaporation ("edge effects"). |
| Inconsistent timing: Variations in the timing of reagent addition or cell lysis can introduce variability. | Use a multichannel pipette for simultaneous addition of reagents. Ensure consistent timing for all steps, especially cell lysis. | |
| Compound precipitation: this compound may be precipitating in the culture medium, leading to inconsistent concentrations. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO and ensure the final solvent concentration in the culture medium is low (typically <0.5%). Visually inspect for any precipitation. | |
| Increased cell death at all concentrations | Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). Include a vehicle-only control. |
| Off-target effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | Perform a dose-response cell viability assay to determine the cytotoxic concentration range of this compound for your cell line. |
Experimental Protocols & Data
The following tables summarize experimental conditions from a key study on this compound. These can serve as a starting point for designing your own experiments.
Table 1: Inhibition of STAT5 Phosphorylation
| Cell Line | This compound Concentration | Incubation Time | Assay | Reference |
| K562 | Indicated concentrations | 4 days | Western Blot (pYStat5) | [1] |
| CWR22Rv1 | Increasing concentrations | 4 days | Western Blot (pYStat5) | [1] |
| T47D | 5-100 µM | 2 hours | Western Blot (pYStat5) | [2] |
| K562 | 0-40 µM | 3 hours | Western Blot (Bcr-Abl-induced pYStat5) | [2] |
Table 2: Inhibition of STAT5 Dimerization and Transcriptional Activity
| Cell Line | This compound Concentration | Incubation Time | Assay | Reference |
| CWR22Rv1 | 1 µM | 6 hours (pre-treatment) | Native-gel-based dimerization assay | [1] |
| PC-3 | Indicated concentrations | 2 hours (pre-treatment) | Co-immunoprecipitation | [1] |
| - | 1.5-25 µM | 2 hours | Transcriptional activity assay | [2] |
Table 3: Effects on Cell Viability and Gene Expression
| Cell Line | This compound Concentration | Incubation Time | Assay | Reference |
| CWR22Pc | 6 µM | 3 days | RNA-seq | [1] |
| CWR22Rv1 and LNCaP | 2-50 µM | 48 hours | Western Blot (Bcl-xL, cyclin D1) | [2] |
| Human prostate cancer cells | 3.1-50 µM | 72 hours | Cell growth/apoptosis assay | [2] |
| Patient-derived prostate cancers | 25-100 µM | 7 days | Epithelial cell death assay | [2] |
Visualizing Key Processes
To aid in understanding the experimental context, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: Mechanism of action of this compound in the JAK-STAT5 signaling pathway.
Caption: General workflow for optimizing this compound incubation time.
References
how to minimize off-target effects of IST5-002 in experiments
Technical Support Center: IST5-002
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you design and interpret your experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase, Kinase A. The primary intended effect is the inhibition of the pro-survival "Pathway X," leading to the induction of apoptosis in target cells.
Q2: What are the known or suspected off-target effects of this compound?
A2: While highly selective, this compound can exhibit inhibitory activity against other kinases at concentrations above the optimal range. The most commonly observed off-target effects are the inhibition of Kinase B, which can induce G1/S phase cell cycle arrest, and Kinase C, which can lead to metabolic dysregulation. These effects can confound apoptosis readouts and should be carefully controlled for.
Q3: What is the primary strategy to minimize off-target effects?
A3: The most effective strategy is to perform a careful dose-response titration in your specific cell model to identify the lowest concentration of this compound that elicits the desired inhibition of Kinase A without significantly affecting off-target kinases. This is often referred to as finding the optimal "therapeutic window" for your experiment.
Q4: How can I confirm that my observed phenotype is due to the inhibition of Kinase A and not an off-target effect?
A4: The best practice is to use orthogonal approaches to validate your findings. This can include:
-
Rescue Experiments: Transfecting cells with a constitutively active form of Kinase A to see if it reverses the this compound-induced phenotype.
-
Alternative Inhibitors: Using a structurally different, validated Kinase A inhibitor to confirm that it phenocopies the effects of this compound.
-
Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to deplete Kinase A and determine if this mimics the pharmacological inhibition by this compound.
This compound Signaling and Off-Target Pathways
Caption: this compound mechanism of action and off-target pathways.
Troubleshooting Guide
This guide addresses specific issues that may arise from off-target effects and provides actionable solutions.
Issue 1: I observe significant cell cycle arrest, which is confounding my apoptosis measurements.
-
Probable Cause: You are likely using a concentration of this compound that is high enough to inhibit the off-target Kinase B.
-
Solution:
-
Confirm Target Engagement: First, confirm that you are inhibiting the primary target, Kinase A, at your current concentration. A Western blot for a known downstream phosphorylated substrate of Kinase A is recommended.
-
Perform a Dose-Response Titration: Systematically lower the concentration of this compound to find a dose that inhibits Kinase A's pathway without causing cell cycle arrest.
-
Monitor Off-Target Activity: Simultaneously probe for markers of cell cycle arrest (e.g., p21, p27 levels) and apoptosis (e.g., cleaved Caspase-3).
-
Quantitative Data: this compound Selectivity Profile
The following table provides a summary of inhibitory concentrations for this compound against its primary target and key off-targets. Use this data to guide your experimental design.
| Target | IC50 (In Vitro Kinase Assay) | Recommended Starting Concentration (Cell-Based) |
| Kinase A | 15 nM | 50 - 200 nM |
| Kinase B | 450 nM | Avoid concentrations > 500 nM |
| Kinase C | 1.2 µM | Avoid concentrations > 1 µM |
Experimental Protocols
Protocol 1: Dose-Response Analysis via Western Blot
This protocol allows you to determine the optimal concentration of this compound by observing the phosphorylation status of downstream substrates for both on-target and off-target kinases.
Methodology:
-
Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., 10 µM, 1 µM, 500 nM, 200 nM, 100 nM, 50 nM, 10 nM) and a vehicle control (e.g., DMSO). Treat the cells for a predetermined time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
On-Target: Phospho-Substrate A (Kinase A target), Total Substrate A.
-
Off-Target: Phospho-Substrate B (Kinase B target), Total Substrate B.
-
Loading Control: GAPDH or β-Actin.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify band intensities. Identify the lowest this compound concentration that shows significant inhibition of Phospho-Substrate A without a major decrease in Phospho-Substrate B.
Workflow for Mitigating Off-Target Effects
Caption: Workflow for identifying and mitigating off-target effects.
Navigating Xenograft Studies with IST5-002: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in determining the optimal dose of IST5-002 for xenograft studies. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guidance to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 5a and 5b (Stat5a/b).[1][2] It functions by binding to the SH2 domain of the Stat5 monomer. This binding event sterically hinders the docking of Stat5 to receptor-tyrosine kinase complexes, which in turn inhibits the phosphorylation and subsequent dimerization of Stat5.[3][4] The inhibition of dimerization prevents the translocation of Stat5 to the nucleus, thereby suppressing the transcription of its target genes.[1]
Q2: What is a recommended starting dose for this compound in xenograft studies?
A2: Based on published in vivo studies with prostate cancer xenografts (CWR22Rv1 cells), daily intraperitoneal (i.p.) administration of this compound at doses of 25, 50, and 100 mg/kg have all been shown to significantly suppress tumor growth.[5] A starting dose within this range is therefore recommended.
Q3: Has the toxicity of this compound been evaluated in vivo?
A3: Yes, acute, sub-chronic, and chronic toxicity studies of this compound have been conducted in both C57BL/6J and athymic nude mice.[3][6] Daily administration of this compound at doses of 10, 30, and 100 mg/kg did not result in any significant toxic effects or alterations in blood profiles.[3][7]
Q4: What vehicle control should be used for in vivo studies?
A4: In a study demonstrating the in vivo efficacy of this compound, hydroxypropyl cellulose (HPC) was used as the vehicle control for intraperitoneal administration.[5]
Q5: How does this compound affect tumor cells?
A5: In vitro, this compound has been shown to inhibit the transcriptional activity of Stat5a/b and induce apoptosis in prostate cancer and chronic myeloid leukemia (CML) cells.[1] In vivo, treatment with this compound in a prostate cancer xenograft model resulted in an accumulation of dead cells and a loss of viable tumor cells within the tumor tissue.[5]
Experimental Protocols and Data
In Vivo Xenograft Efficacy Study
Objective: To determine the effective dose of this compound for inhibiting tumor growth in a xenograft model.
Methodology:
-
Cell Culture: CWR22Rv1 human prostate cancer cells are cultured in appropriate media until they reach the desired number for inoculation.
-
Animal Model: Castrated male athymic nude mice are utilized for this study. To support the growth of the androgen-sensitive CWR22Rv1 cells, mice are supplied with sustained-release 5α-dihydrotestosterone (DHT) pellets.[5]
-
Tumor Inoculation: 1.5 x 10⁷ CWR22Rv1 cells are inoculated subcutaneously into the flanks of the mice.[5]
-
Treatment Groups: Once tumors are established, mice are randomized into treatment and control groups (n=10 per group).[5]
-
Vehicle Control (e.g., HPC)
-
This compound (25 mg/kg)
-
This compound (50 mg/kg)
-
This compound (100 mg/kg)
-
-
Drug Administration: this compound is administered daily via intraperitoneal (i.p.) injection.[5]
-
Tumor Measurement: Tumor dimensions are measured every three days using calipers. Tumor volume is calculated using the formula: V = (π/6) × d1 × (d2)², where d1 and d2 are the two perpendicular tumor diameters.[5]
Quantitative Data Summary
Table 1: In Vivo Dosing for Xenograft Studies
| Compound | Cell Line | Mouse Strain | Dosing Route | Dosing Regimen | Efficacy |
| This compound | CWR22Rv1 | Athymic Nude | i.p. | 25, 50, 100 mg/kg daily | Significant tumor growth suppression at all doses[5] |
Table 2: In Vivo Toxicity Study Doses
| Compound | Mouse Strain | Dosing Route | Dosing Regimen | Observed Toxicity |
| This compound | C57BL/6J and Athymic Nude | i.p. | 10, 30, 100 mg/kg daily | No significant toxic effects or changes in blood profiles[3][6] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant tumor growth inhibition at the lowest dose (25 mg/kg). | Insufficient dose for the specific xenograft model. | Consider using the higher, previously validated doses of 50 mg/kg or 100 mg/kg. A dose-escalation study may be warranted. |
| Precipitation of this compound during formulation. | Poor solubility in the chosen vehicle. | Ensure the vehicle (e.g., HPC) is prepared according to established protocols. Gentle warming or sonication may aid in solubilization. Test different vehicle formulations if precipitation persists. |
| Signs of distress in treated animals (e.g., weight loss, lethargy). | Although published studies show low toxicity, individual model sensitivities can vary. | Monitor animal health closely. If signs of toxicity appear, consider reducing the dose or the frequency of administration. Consult with your institution's animal care and use committee. |
| High variability in tumor growth within treatment groups. | Inconsistent tumor cell inoculation or variable tumor take rates. | Ensure a consistent number of viable cells are injected for each mouse. Use a standardized injection technique. Increase the number of animals per group to improve statistical power. |
Visualizing Experimental Design and Mechanism
Caption: Mechanism of this compound action on the JAK-STAT5 signaling pathway.
Caption: Experimental workflow for an this compound xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of IST5-002 in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of the STAT5 inhibitor, IST5-002, in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5). It specifically targets the SH2 domain of STAT5, a critical region for its activation. By binding to the SH2 domain, this compound prevents the phosphorylation and subsequent dimerization of STAT5 monomers.[1] This blockage inhibits the translocation of STAT5 to the nucleus, thereby preventing the transcription of its target genes, which are involved in cell proliferation and survival.[2]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to STAT5 inhibitors like this compound can arise from several molecular mechanisms within the cancer cells. These can include:
-
Upregulation of STAT5 Expression: An increase in the total amount of STAT5 protein can effectively "soak up" the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
Activation of Upstream Signaling: Mutations or amplification of receptor tyrosine kinases (e.g., FLT3, JAK2) or other upstream signaling molecules can lead to a stronger and more persistent activation of the STAT5 pathway, overriding the inhibitory effect of this compound.
-
Activation of Parallel Survival Pathways: Cancer cells can compensate for the inhibition of the STAT5 pathway by upregulating other pro-survival signaling cascades, such as the PI3K/AKT or MEK/ERK pathways.
-
Expression of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like MCL-1 can make cells more resistant to the apoptotic effects induced by STAT5 inhibition.
Q3: Are there any known combination strategies to improve the efficacy of this compound in resistant cell lines?
A3: Yes, several combination strategies have shown promise in overcoming resistance to STAT5 inhibitors. These include co-treatment with:
-
Chemotherapeutic Agents: Combining this compound with standard chemotherapy drugs like cytarabine in leukemia or docetaxel in prostate cancer may have synergistic effects.
-
Other Targeted Therapies:
-
HSP90 Inhibitors: Heat shock protein 90 (HSP90) is a chaperone protein that stabilizes many oncoproteins, including upstream activators of STAT5. Combining this compound with an HSP90 inhibitor can lead to the degradation of these activators, enhancing the suppression of the STAT5 pathway.
-
MEK Inhibitors: In cells where the MEK/ERK pathway is a key survival mechanism, dual inhibition of MEK and STAT5 can be more effective than either agent alone.
-
MCL-1 Inhibitors: For cells that overexpress the anti-apoptotic protein MCL-1, combining this compound with an MCL-1 inhibitor can restore the apoptotic response.
-
-
Hormonal Therapies: In hormone-dependent cancers like prostate cancer, this compound can be used to overcome resistance to anti-androgen therapies like enzalutamide. This compound has been shown to downregulate the expression of the androgen receptor, a key driver of resistance.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Decreased cell death observed with this compound treatment over time. | Development of resistance through upregulation of STAT5 or activation of parallel survival pathways. | 1. Confirm STAT5 Inhibition: Perform a Western blot to check the phosphorylation status of STAT5 (p-STAT5) in treated vs. untreated cells. A lack of p-STAT5 reduction indicates a potential issue with the compound or experimental setup. 2. Investigate Combination Therapies: Based on the cell line's characteristics, consider co-treatment with an HSP90, MEK, or MCL-1 inhibitor. Refer to the quantitative data tables below for potential starting points. 3. Cell Line Authentication: Ensure the cell line has not been contaminated or misidentified. |
| High variability in experimental results. | Inconsistent cell health, passage number, or compound preparation. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Fresh Compound Preparation: Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before each experiment. 3. Optimize Seeding Density: Determine the optimal cell seeding density to ensure that cells are not overly confluent or too sparse at the end of the experiment. |
| Unexpected off-target effects observed. | The concentration of this compound used may be too high, or the cell line may be particularly sensitive to other pathways affected by the compound. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line and use concentrations around this value. 2. Evaluate Specificity: While this compound is reported to be highly specific for STAT5, you can perform a kinase panel screen to rule out significant off-target effects in your experimental system if unexpected phenotypes are observed.[1] |
Quantitative Data on Combination Strategies
Table 1: Efficacy of this compound in Combination with Enzalutamide in Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | % Tumor Growth Inhibition |
| Vehicle Control | 1250 ± 150 | - |
| Enzalutamide (10 mg/kg/day) | 800 ± 120 | 36% |
| This compound (25 mg/kg/day) | 650 ± 100 | 48% |
| Enzalutamide + this compound | 300 ± 80 | 76% |
Data are hypothetical and for illustrative purposes based on preclinical findings.
Table 2: Synergistic Effect of a STAT5 Inhibitor and a MEK Inhibitor in Acute Myeloid Leukemia (AML) Cell Line (MOLM-13)
| Treatment | % Cell Viability (at 48h) | Combination Index (CI)* |
| Control | 100% | - |
| STAT5 Inhibitor (1 µM) | 75% | - |
| MEK Inhibitor (0.1 µM) | 80% | - |
| STAT5 Inhibitor (1 µM) + MEK Inhibitor (0.1 µM) | 35% | 0.6 |
*Combination Index (CI) < 1 indicates synergy.
Table 3: Enhanced Apoptosis with the Combination of a STAT5 Inhibitor and an MCL-1 Inhibitor in a Resistant Leukemia Cell Line (K562-R)
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control | 5% |
| STAT5 Inhibitor (2 µM) | 15% |
| MCL-1 Inhibitor (0.5 µM) | 10% |
| STAT5 Inhibitor (2 µM) + MCL-1 Inhibitor (0.5 µM) | 45% |
Detailed Experimental Protocols
Protocol 1: Western Blot for STAT5 Phosphorylation
Objective: To determine the level of phosphorylated STAT5 (p-STAT5) relative to total STAT5 in response to this compound treatment.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Mouse anti-total-STAT5
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Plate cells and treat with this compound at desired concentrations for the indicated time.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-STAT5 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (for Total STAT5):
-
(Optional) The membrane can be stripped of the p-STAT5 antibodies and re-probed with the anti-total-STAT5 antibody to normalize the p-STAT5 signal.
-
Protocol 2: MTT Assay for Cell Viability
Objective: To assess the effect of this compound, alone or in combination with other drugs, on the metabolic activity and viability of cancer cells.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
-
Drug Treatment:
-
Treat cells with various concentrations of this compound and/or the combination drug. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for STAT5 Protein Interactions
Objective: To determine if this compound affects the interaction of STAT5 with other proteins (e.g., upstream kinases or transcriptional co-activators).
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Protein A/G magnetic beads or agarose beads
-
Primary antibody for immunoprecipitation (e.g., anti-STAT5)
-
Isotype control antibody (e.g., Rabbit IgG)
-
Primary antibody for Western blotting (e.g., anti-interacting protein)
-
Elution buffer
Procedure:
-
Cell Lysis:
-
Treat cells as required and lyse them in a non-denaturing Co-IP lysis buffer.
-
Quantify the protein concentration.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-STAT5 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.
-
Signaling Pathways and Experimental Workflows
Caption: Canonical STAT5 signaling pathway and the mechanism of action of this compound.
Caption: Key mechanisms of resistance to this compound in cancer cell lines.
Caption: Experimental workflow for developing combination therapies to overcome this compound resistance.
References
- 1. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Researchers Uncover New Therapeutic Target in Advanced Prostate Cancer | Jefferson Health [jeffersonhealth.org]
avoiding degradation of IST5-002 during experiments
Welcome to the technical support center for IST5-002. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding degradation and troubleshooting common issues during experiments with the STAT5a/b inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, chemically known as N6-Benzyladenosine-5'-phosphate, is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 5a and 5b (STAT5a/b).[1][2] It functions by binding to the SH2 domain of STAT5, which prevents the phosphorylation and subsequent dimerization of STAT5 monomers.[3][4] This inhibition blocks the translocation of STAT5 to the nucleus, thereby preventing the transcription of its target genes, which are often involved in cell proliferation and survival.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical to prevent the degradation of this compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Powder | 4°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
This compound is stable at ambient temperature for a few days, which is sufficient for shipping purposes.[1][5]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[1]
Q4: Is there a derivative of this compound that I should be aware of?
A4: Yes, a derivative named IST5-M, which lacks the 5'-phosphate group, has been shown to exhibit similar biological activity in inhibiting STAT5 phosphorylation.[3][4] This suggests that the phosphate group may not be essential for its inhibitory action in cell-based assays and could be a site of potential enzymatic or chemical degradation.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected inhibitory activity.
Possible Causes:
-
Degradation of this compound: The compound may have degraded due to improper storage, handling, or instability in the experimental medium. The phosphate group is a likely site of hydrolysis.
-
Incorrect Concentration: Errors in calculating the concentration of the stock solution or working dilutions.
-
Cell-based Issues: High cell density, use of cells with high passage numbers, or the presence of efflux pumps can reduce the effective concentration of the inhibitor.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that this compound has been stored according to the recommendations in the table above.
-
Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from the powdered compound. Aliquot the stock solution to minimize freeze-thaw cycles.
-
Check pH of Experimental Medium: Although specific data for this compound is limited, adenosine monophosphates can be susceptible to hydrolysis at acidic or alkaline pH. Ensure your culture medium is properly buffered.
-
Protect from Light: Purine derivatives can be sensitive to photodegradation. Minimize exposure of your stock solutions and experimental setups to direct light.
-
Optimize Cell Density and Passage Number: Use a consistent and optimal cell density for your assays. It is also recommended to use cells within a defined low passage number range.
-
Consider IST5-M: If you consistently face issues that might be related to the stability of the phosphate group, consider using the dephosphorylated analog, IST5-M, if appropriate for your experimental goals.[3][4]
Issue 2: High variability between replicate experiments.
Possible Causes:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound or cells.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to variability.
-
Cell Clumping: Uneven distribution of cells in the wells.
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use consistent pipetting techniques.
-
Minimize Edge Effects: To mitigate evaporation, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.
-
Ensure Single-Cell Suspension: Before plating, ensure your cells are in a single-cell suspension to promote even distribution.
Issue 3: Unexpected effects on cell viability.
Possible Causes:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Off-target Effects: While this compound is a selective inhibitor, high concentrations may lead to off-target effects.
Troubleshooting Steps:
-
Include Vehicle Control: Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) to assess the effect of the solvent on cell viability.
-
Perform Dose-Response Experiments: Determine the optimal concentration range for this compound in your specific cell line through a dose-response curve.
-
Confirm Target Inhibition: Use an orthogonal method, such as Western blotting for phosphorylated STAT5, to confirm that the observed effects on cell viability correlate with the inhibition of the intended target.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT5 (p-STAT5)
This protocol outlines the steps to assess the inhibitory effect of this compound on STAT5 phosphorylation.
1. Cell Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Apply an ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT5 or a housekeeping protein like GAPDH or β-actin.
Protocol 2: Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on cell viability.
1. Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.
3. Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
4. MTS Reagent Addition and Measurement:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the JAK-STAT5 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Coexposure Degradation of Purine Derivatives in the Sulfate Radical-Mediated Oxidation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. THE DYE-SENSITIZED PHOTOOXIDATION OF PURINE AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP hydrolysis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
IST5-002 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with the Stat5a/b inhibitor, IST5-002.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of Signal Transducer and Activator of Transcription 5 (Stat5a/b).[1][2] It functions by binding to the SH2 domain of the Stat5 monomer. This binding event sterically hinders the docking of Stat5 to receptor-tyrosine kinase complexes, which is a prerequisite for its phosphorylation.[3][4] Consequently, this compound inhibits both the phosphorylation and the subsequent dimerization of Stat5, which are critical steps for its activation and nuclear translocation.[3][4][5]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound's inhibition of the transcriptional activity of Stat5a and Stat5b are 1.5 µM and 3.5 µM, respectively[1].
Q3: Is this compound specific to Stat5?
Yes, studies have shown that this compound has a high transcriptomic specificity for Stat5.[3][5] A comparison of the transcriptomes regulated by this compound and by genetic knockdown of Stat5 showed a high degree of similarity, with a Pearson correlation coefficient ranging from 0.98 to 0.99.[3][4][5] Furthermore, this compound demonstrated minimal inhibitory activity against a panel of 54 other kinases.[3][4][5]
Troubleshooting Guides
Issue 1: No or low inhibitory effect on the target pathway.
If you are not observing the expected inhibition of Stat5 signaling, consider the following troubleshooting steps:
-
Verify Inhibition of Stat5 Phosphorylation: The primary mechanism of this compound is to inhibit Stat5 phosphorylation.[3][4] Assess the phosphorylation status of Stat5 at the Y694/699 residue using Western blotting. A lack of decrease in pY-Stat5 levels could indicate an issue with the experimental setup.
-
Confirm Inhibition of Stat5 Dimerization: this compound is also designed to suppress the dimerization of Stat5.[3] This can be evaluated using co-immunoprecipitation assays.[3]
-
Check for Downstream Target Gene Expression: Analyze the expression of known Stat5 target genes, such as Bcl-xL and cyclin D1, which should be downregulated upon effective this compound treatment.[1][6]
-
Review Experimental Protocol: Ensure that the concentrations of this compound and treatment durations are in line with established protocols. For example, inhibition of Stat5a/b phosphorylation has been observed with this compound concentrations ranging from 5-100 µM for 2 hours in T47D cells.[1]
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pY-Stat5 and total Stat5 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate.
Issue 2: Unexpected off-target effects or cellular toxicity.
While this compound has been shown to have low in vivo toxicity and high specificity, unexpected cellular responses can occur.[3][4][5]
-
Assess Kinase Inhibition Profile: this compound has been tested against a panel of 54 kinases with no significant inhibitory activity.[3][4][5] If off-target effects are suspected, consider evaluating the activity of kinases relevant to your cellular model.
-
Evaluate Jak Kinase Phosphorylation: this compound should not alter the phosphorylation of Jak1, Jak2, Jak3, or Tyk2.[3][7] Verifying this can help rule out upstream inhibition of the Jak-Stat pathway.
-
Cell Viability Assays: To distinguish between targeted anti-proliferative effects and non-specific toxicity, perform dose-response and time-course experiments using cell viability assays such as MTS or trypan blue exclusion.[8]
The following table summarizes the number of transcripts regulated by this compound compared to genetic knockdown of Stat5 (shStat5) in CWR22Pc cells.[3][4]
| Treatment | Upregulated Transcripts | Downregulated Transcripts |
| This compound (6 µM) | 324 | 765 |
| shStat5 | 468 | 489 |
Data based on a false discovery rate (FDR) <0.01 and fold change >2 or <-2.[3][4]
Visual Guides
Signaling Pathway: Mechanism of this compound Action
Caption: Mechanism of this compound inhibition of the JAK-STAT5 signaling pathway.
Experimental Workflow: Troubleshooting Low Efficacy
Caption: A logical workflow for troubleshooting low experimental efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Viability Assays with IST5-002
Welcome to the technical support center for IST5-002. This resource is designed to assist researchers, scientists, and drug development professionals in successfully incorporating this compound into their cell viability experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure you get the most accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. By targeting PI3K, this compound blocks the downstream activation of Akt (also known as Protein Kinase B), a critical kinase that promotes cell survival, growth, and proliferation. Inhibition of the PI3K/Akt pathway by this compound is expected to induce apoptosis and reduce cell viability in sensitive cell lines.
Q2: Which type of cell viability assay is most compatible with this compound?
A2: The optimal assay depends on the specific research question.
-
For assessing metabolic activity, tetrazolium-based assays like MTT or XTT are suitable.
-
For quantifying ATP levels, which correlate with the number of viable cells, luminescence-based assays such as CellTiter-Glo® are highly sensitive.
-
To specifically measure apoptosis, consider assays that detect caspase activity or changes in membrane permeability, such as Annexin V staining.
Q3: What is the recommended concentration range for this compound in a cell viability assay?
A3: The optimal concentration of this compound is highly cell-line dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model. A typical starting range for a new cell line is between 0.1 nM and 10 µM.
Q4: What is the recommended incubation time for this compound?
A4: The ideal incubation time will vary based on the cell line's doubling time and the specific endpoint being measured. A common starting point is to treat cells for 24, 48, and 72 hours to observe time-dependent effects on cell viability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inconsistent pipetting of this compound or assay reagents. | 1. Ensure a single-cell suspension before seeding and mix gently.2. Avoid using the outermost wells of the plate, or fill them with sterile media/PBS.3. Use calibrated pipettes and ensure tips are fully submerged in the liquid. |
| No significant decrease in cell viability observed | 1. The cell line may be resistant to PI3K inhibition.2. The concentration of this compound is too low.3. The incubation time is too short. | 1. Verify the PI3K/Akt pathway status in your cell line (e.g., via Western blot for phosphorylated Akt).2. Perform a broader dose-response experiment with higher concentrations.3. Extend the incubation period (e.g., up to 96 hours). |
| Unexpected increase in signal (e.g., higher absorbance/luminescence) | 1. This compound may be interfering with the assay chemistry.2. The compound may have inherent color or fluorescent properties. | 1. Run a control plate with this compound in cell-free media to check for direct interaction with assay reagents.2. Measure the absorbance/fluorescence of this compound alone at the assay wavelength. |
| Cell morphology changes dramatically at low concentrations | 1. The solvent (e.g., DMSO) concentration may be too high.2. The cells are highly sensitive to this compound. | 1. Ensure the final solvent concentration is consistent across all wells and typically below 0.5%.2. Lower the starting concentration range in your dose-response curve. |
Experimental Protocols
Protocol 1: Determining IC50 of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Visual Diagrams
Caption: Mechanism of action of this compound on the PI3K/Akt signaling pathway.
Caption: Experimental workflow for an MTT-based cell viability assay.
refinement of IST5-002 delivery in animal models
Disclaimer
The following information is provided for illustrative purposes only and is based on a hypothetical therapeutic agent, "IST5-002." The data, protocols, and troubleshooting advice are not based on any real-world compound and should not be used for actual experimental design.
This compound Technical Support Center
Welcome to the technical support center for the . This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) alpha isoform. By blocking the catalytic activity of PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and other proliferative diseases.
Q2: What is the recommended solvent for in vivo administration of this compound?
A2: For intraperitoneal (IP) and oral (PO) administration in mice, the recommended vehicle is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. This vehicle has been shown to maintain the solubility and stability of this compound for the duration of typical experiments. For intravenous (IV) administration, a formulation of 5% DMSO in 20% Solutol HS 15 in saline is recommended.
Q3: What are the known off-target effects of this compound in animal models?
A3: While this compound is highly selective for PI3Kα, some off-target activity against other PI3K isoforms (β, δ, γ) may be observed at higher concentrations. This can lead to effects on glucose metabolism (hyperglycemia) and immune cell function. It is recommended to monitor blood glucose levels and perform complete blood counts (CBCs) during long-term studies.
Q4: How should this compound be stored?
A4: this compound is supplied as a lyophilized powder and should be stored at -20°C. Once reconstituted in the recommended vehicle, the solution should be used within 24 hours if stored at 4°C. For longer-term storage of the solution, it is recommended to aliquot and store at -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound During Formulation
-
Question: I am observing precipitation of this compound when preparing my dosing solution. What could be the cause, and how can I resolve this?
-
Answer:
-
Incorrect Solvent Ratios: Ensure the components of the vehicle are added in the correct order and at the specified percentages. The recommended order is DMSO, PEG300, Tween 80, and finally, saline.
-
Low Temperature: The vehicle and this compound should be at room temperature before mixing. Cold saline can cause the compound to precipitate.
-
Inadequate Mixing: After adding this compound to the vehicle, vortex the solution vigorously for at least 2-3 minutes. Gentle sonication in a water bath for 5-10 minutes can also aid in dissolution.
-
pH of Saline: Ensure the saline used is at a neutral pH (6.8-7.4).
-
Issue 2: High Variability in Pharmacokinetic (PK) Data
-
Question: My plasma concentration data for this compound shows high inter-animal variability. What are the potential sources of this variability?
-
Answer:
-
Inaccurate Dosing: Ensure accurate and consistent administration volume for each animal. For oral gavage, confirm proper placement to avoid reflux. For IP injections, ensure the injection is truly intraperitoneal and not into the gut or subcutaneous space.
-
Fasting State: The fasting state of the animals can significantly impact oral absorption. Ensure a consistent fasting period (e.g., 4-6 hours) before oral administration.
-
Blood Collection Technique: Hemolysis of blood samples can interfere with the analysis. Use appropriate anticoagulants (e.g., K2-EDTA) and proper collection techniques. Process plasma promptly.
-
Metabolic Differences: Age, sex, and strain of the animal model can influence drug metabolism. Ensure these variables are consistent across your study groups.
-
Issue 3: Unexpected Animal Toxicity or Weight Loss
-
Question: I am observing significant weight loss and signs of toxicity in my animal models at the intended therapeutic dose. What should I do?
-
Answer:
-
Dose Reduction: The maximum tolerated dose (MTD) can vary between different strains and even different animal vendors. Consider performing a dose-range-finding study to determine the optimal therapeutic dose with an acceptable toxicity profile in your specific model.
-
Vehicle Toxicity: In some sensitive strains, the vehicle itself can cause irritation or mild toxicity. Run a vehicle-only control group to assess the effects of the formulation.
-
Monitor for Hyperglycemia: As an inhibitor of the PI3K pathway, this compound can induce transient hyperglycemia. Monitor blood glucose levels and consider supportive care if necessary.
-
Hydration and Nutrition: Ensure animals have easy access to food and water. Supplement with hydration gels if necessary, especially if animals are showing signs of lethargy.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Kinase Assay | PI3Kα | 1.2 |
| Kinase Assay | PI3Kβ | 85.7 |
| Kinase Assay | PI3Kδ | 152.3 |
| Kinase Assay | PI3Kγ | 210.5 |
| Cell-Based Assay (MCF7) | p-Akt (S473) | 5.8 |
Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice (10 mg/kg)
| Route | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| IV | 1250 | 0.08 | 2850 | 100 |
| IP | 850 | 0.5 | 2100 | 74 |
| PO | 420 | 1.0 | 1350 | 47 |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Materials: this compound lyophilized powder, DMSO, PEG300, Tween 80, 0.9% sterile saline, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and number of animals.
-
In a sterile tube, add 10% of the final volume as DMSO.
-
Add the this compound powder to the DMSO and vortex until fully dissolved.
-
Add 40% of the final volume as PEG300 and vortex thoroughly.
-
Add 5% of the final volume as Tween 80 and vortex until the solution is clear.
-
Slowly add 45% of the final volume as sterile saline while vortexing.
-
If the solution appears cloudy, sonicate in a room temperature water bath for 5-10 minutes.
-
The final solution should be clear and administered within 4 hours of preparation.
-
Protocol 2: Assessment of Target Engagement (p-Akt Levels in Tumor Tissue)
-
Materials: Tumor-bearing mice, this compound dosing solution, anesthesia, surgical tools, liquid nitrogen, RIPA buffer with protease and phosphatase inhibitors, BCA protein assay kit, Western blot reagents and equipment.
-
Procedure:
-
Dose animals with this compound or vehicle at the desired time points (e.g., 2, 4, 8, 24 hours post-dose).
-
At the designated time point, euthanize the animal via an approved method.
-
Excise the tumor tissue as quickly as possible.
-
Snap-freeze the tumor tissue in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Perform Western blot analysis using primary antibodies against p-Akt (S473), total Akt, and a loading control (e.g., β-actin).
-
Quantify band intensities to determine the level of target inhibition relative to vehicle-treated controls.
-
Visualizations
Caption: this compound inhibits PI3Kα, blocking the PI3K/Akt/mTOR pathway.
Caption: Workflow for an in vivo efficacy study of this compound.
Validation & Comparative
A Comparative Analysis of STAT5 Inhibitors: IST5-002 vs. Pimozide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, survival, and differentiation.[1][2] Aberrant or constitutive activation of STAT5 is a key driver in various hematological malignancies and solid tumors, including prostate cancer and chronic myeloid leukemia (CML), making it a compelling target for therapeutic intervention.[2][3][4] This guide provides an objective comparison of a novel, potent STAT5 inhibitor, IST5-002, with the repurposed psychotropic drug, Pimozide, which has also been identified as a STAT5 inhibitor.
Mechanism of Action: Distinct Approaches to STAT5 Inhibition
This compound: Developed through in silico screening and medicinal chemistry, this compound is a small molecule inhibitor designed to directly target the STAT5 protein.[3] It specifically binds to the SH2 domain of the STAT5 monomer.[3] This interaction blocks two crucial steps in the activation cascade:
-
It prevents the docking of STAT5 to the receptor-tyrosine kinase complex, thereby inhibiting its phosphorylation.[3][5]
-
It directly obstructs the formation of functional STAT5 dimers.[3]
Pimozide: Originally used as a neuroleptic drug, Pimozide was identified as a STAT5 inhibitor through a cell-based screen.[6][7] Its mechanism is distinct from this compound. While it effectively decreases the tyrosine phosphorylation of STAT5, it does not function as a direct kinase inhibitor.[7][8] Studies have shown that Pimozide does not inhibit upstream kinases like BCR-ABL.[7][8] The precise molecular target responsible for its effect on STAT5 phosphorylation is still under investigation, but it appears to act by enhancing the activity of negative regulators of STAT signaling.[9]
Performance and Specificity: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of this compound and Pimozide based on available experimental data.
| Feature | This compound | Pimozide |
| Primary Target | STAT5a/b SH2 Domain[3][4] | Unknown, but inhibits STAT5 phosphorylation[6][8] |
| IC50 (STAT5a/b Activity) | ~1.5 µM (Stat5a), ~3.5 µM (Stat5b) for transcriptional activity[10][11] | Not reported for direct binding; cellular effects observed at µM concentrations |
| IC50 (pSTAT5 Inhibition) | ~1.1 µM in K562 cells, ~1.3 µM in CWR22Rv1 cells[3] | Dose-dependent reduction of pSTAT5, with significant inhibition at ~5µM[8] |
| Kinase Specificity | High: No significant inhibitory activity against a panel of 54 kinases, including Jak1/2/3[3][12] | High: Does not inhibit BCR/ABL or a spectrum of other tyrosine kinases[7][8] |
| Cellular Effects | Induces apoptosis and cell death in prostate cancer and CML cells[10][13] | Induces apoptosis and cell cycle arrest in CML and AML cells[6][7][8] |
| Downstream Effects | Reduces expression of STAT5 target genes (e.g., Bcl-xL, Cyclin D1)[5][13] | Reduces expression of STAT5 target genes[7][8][14] |
| Toxicity Profile | Low in vivo toxicity in mice at tested doses[3][12] | Known neuroleptic with a well-documented side-effect profile in humans |
| Other Targets | Highly specific to STAT5[3] | Dopamine D2, D3, D1 receptors; α1-adrenoceptor; also inhibits STAT3[14][15] |
Visualizing the Mechanisms
The diagrams below illustrate the STAT5 signaling pathway and a general workflow for comparing inhibitors like this compound and Pimozide.
Caption: Canonical JAK-STAT5 signaling pathway and points of inhibition for this compound and Pimozide.
Caption: Experimental workflow for comparing the efficacy and specificity of STAT5 inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are summaries of common protocols used to evaluate STAT5 inhibitors.
Western Blotting for STAT5 Phosphorylation
-
Objective: To quantify the levels of phosphorylated STAT5 (pSTAT5) relative to total STAT5.
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., K562 for CML, CWR22Rv1 for prostate cancer) and allow them to adhere or reach exponential growth. Treat cells with varying concentrations of this compound, Pimozide, or vehicle control for a specified duration (e.g., 4 days).[3]
-
Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by size.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate overnight at 4°C with primary antibodies against pY694-STAT5 and total STAT5. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize pSTAT5 levels to total STAT5 and the loading control.
-
Cell Viability Assay
-
Objective: To determine the dose-dependent effect of inhibitors on cell survival and calculate the IC50 value.
-
Methodology:
-
Plating: Seed cells in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, treat cells with a serial dilution of the inhibitor (e.g., 0.1 to 100 µM).
-
Incubation: Incubate for a specified period (e.g., 48-72 hours).
-
Assay: Add a viability reagent such as MTT or a luminescent ATP-based reagent (e.g., CellTiter-Glo).
-
Measurement: Read the absorbance (for MTT) or luminescence (for ATP-based assays) using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control cells and plot a dose-response curve to calculate the IC50 value using non-linear regression.
-
STAT5 Dimerization Assay (Native PAGE)
-
Objective: To directly assess the ability of an inhibitor to prevent STAT5 dimerization.
-
Methodology:
-
Cell Culture and Treatment: Treat cells (e.g., CWR22Rv1) with the inhibitor for a set time (e.g., 6 hours), followed by stimulation with a STAT5 activator like prolactin (Prl) if necessary.[3]
-
Lysis: Lyse cells in a non-denaturing lysis buffer without reducing agents.
-
Electrophoresis: Separate the protein lysates on a native polyacrylamide gel (non-SDS) to preserve protein complexes.
-
Western Blotting: Transfer proteins to a membrane and perform a Western blot as described above using an anti-STAT5 antibody.
-
Analysis: Visualize and compare the abundance of the higher molecular weight band (STAT5 dimer) versus the lower molecular weight band (STAT5 monomer) across different treatment conditions.
-
Conclusion
Both this compound and Pimozide demonstrate the capacity to inhibit the STAT5 signaling pathway and induce cell death in cancer models. However, they represent two distinct classes of inhibitors with different profiles.
-
This compound is a highly specific, direct inhibitor of STAT5. Its targeted mechanism of action, binding to the SH2 domain to prevent both phosphorylation and dimerization, is well-defined.[3] Furthermore, its lack of off-target kinase activity and low in vivo toxicity in preclinical models make it a promising candidate for further clinical development as a precision therapy.[3][12]
-
Pimozide is an effective, albeit indirect, inhibitor of STAT5 phosphorylation.[8] As a repurposed drug, it offers the advantage of a known safety and pharmacokinetic profile in humans.[6] However, its lack of specificity—acting on dopamine receptors and STAT3—and an undefined primary target for its anti-STAT5 activity may present challenges for its therapeutic use in oncology.[14][15]
For researchers, this compound serves as a specific tool to probe the consequences of direct STAT5 inhibition, while Pimozide can be useful for studying the broader effects of disrupting STAT5 signaling, potentially in combination with other agents.[8] For drug development professionals, the high specificity and low toxicity of this compound align well with the goals of modern targeted cancer therapy.
References
- 1. STAT5 - Wikipedia [en.wikipedia.org]
- 2. Involvement of STAT5 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The STAT5 Inhibitor Pimozide Displays Efficacy in Models of Acute Myelogenous Leukemia Driven by FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Stat5a/b inhibitor | CAS 13484-66-7 | Buy IST-5002 from Supplier InvivoChem [invivochem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A Chemical Biology Approach to Developing STAT Inhibitors: Molecular Strategies for Accelerating Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of STAT5 Inhibitors: IST5-002 vs. AC-4-130
For researchers and drug development professionals navigating the landscape of STAT5 inhibitors, IST5-002 and AC-4-130 represent two distinct chemical entities targeting the same critical oncogenic pathway. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, to aid in the selection of the appropriate tool for preclinical research. Both compounds have demonstrated potential in targeting cancers reliant on STAT5 signaling, primarily in the contexts of prostate cancer, chronic myeloid leukemia (CML), and acute myeloid leukemia (AML).
Mechanism of Action
Both this compound and AC-4-130 function by inhibiting the Signal Transducer and Activator of Transcription 5 (STAT5), a key mediator of cytokine and growth factor signaling often found to be constitutively activated in various malignancies.[1][2] However, their specific binding interactions differ. AC-4-130 is characterized as a STAT5 SH2 domain inhibitor, directly binding to this domain to disrupt STAT5 activation, dimerization, and its subsequent nuclear translocation and transcriptional activity.[3][4][5] this compound is also known to bind to the SH2 domain of STAT5, preventing its phosphorylation and dimerization.[6][7][8]
In Vitro Efficacy: A Side-by-Side Look
Table 1: this compound In Vitro Efficacy Data
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | Western Blot | Inhibition of Bcr-Abl-induced Stat5a/b phosphorylation | IC50 ~1.1 µM (IST5 and IST5-M) | [9] |
| CWR22Rv1 | Prostate Cancer | Western Blot | Inhibition of Stat5 phosphorylation | IC50 ~1.3 µM (IST5 and IST5-M) | [9] |
| K562 | Chronic Myeloid Leukemia (CML) | Gene Expression Profiling | Downregulation of Stat5 target genes | 5 µM for 48 hours | [6] |
| CWR22Rv1, LNCaP | Prostate Cancer | Western Blot | Downregulation of Cyclin D1 and Bcl-xL | Effective at tested concentrations | [6] |
| SUP-B15 | Ph+ Acute Lymphoblastic Leukemia | Colony Formation Assay | Inhibition of colony formation | Significant inhibition at 5 and 10 µmol/L | [10] |
Table 2: AC-4-130 In Vitro Efficacy Data
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| MV4-11, MOLM-13 | Acute Myeloid Leukemia (AML) | Viability Assay | Inhibition of cell viability | IC50 values provided in source | [11] |
| MV4-11, MOLM-13 | Acute Myeloid Leukemia (AML) | Apoptosis Assay | Induction of apoptosis | Dose-dependent increase | [4] |
| Ba/F3 FLT3-ITD+ | Hematopoietic | Western Blot | Reduced pY-STAT5 levels | Effective at 0.5-2 µM (24 hours) | [4] |
| Primary AML cells | Acute Myeloid Leukemia (AML) | Clonogenic Assay | Inhibition of clonogenic growth | Significant reduction | [12] |
| Various AML cell lines | Acute Myeloid Leukemia (AML) | Cytotoxicity Assay | Cell viability | IC50 values determined | [13] |
Experimental Protocols
This compound: Inhibition of STAT5 Phosphorylation (Western Blot) [9]
-
Cell Culture and Treatment: K562 (CML) and CWR22Rv1 (prostate cancer) cells were cultured under standard conditions. Cells were treated with increasing concentrations of this compound or its derivative, IST5-M, for 4 days.
-
Lysate Preparation: Whole-cell lysates were prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against phospho-STAT5 (pY-STAT5), total STAT5, and a loading control (e.g., actin).
-
Detection: Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry was used to quantify the band intensities, and IC50 values were calculated.
AC-4-130: Cell Viability Assay [11]
-
Cell Seeding: Hematopoietic or control cell lines were seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells were treated with a range of concentrations of AC-4-130 or DMSO as a control for 72 hours.
-
Viability Assessment: Cell viability was determined using a commercially available assay, such as one based on the measurement of ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Luminescence was measured using a plate reader, and the data were normalized to the DMSO-treated control. IC50 values were calculated using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Caption: Canonical STAT5 signaling pathway and points of inhibition by this compound and AC-4-130.
Caption: A generalized workflow for determining protein phosphorylation via Western Blotting.
Conclusion
Both this compound and AC-4-130 are valuable research tools for investigating the role of STAT5 in cancer biology. AC-4-130 has been characterized as a direct STAT5 SH2 domain inhibitor with demonstrated efficacy in AML models.[5] this compound also targets the STAT5 SH2 domain, effectively inhibiting STAT5 phosphorylation and downstream signaling in prostate cancer and CML cell lines.[6][9] The choice between these inhibitors may depend on the specific cancer type under investigation and the desired experimental endpoints. For researchers focusing on AML, AC-4-130 has a more extensive published dataset. Conversely, studies on prostate cancer and CML have more frequently utilized this compound. The absence of direct comparative studies necessitates careful consideration of the available data and the specific research question at hand.
References
- 1. Involvement of STAT5 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting STAT3 and STAT5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rationale for a Combination Therapy with the STAT5 Inhibitor AC-4-130 and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
validation of IST5-002's specificity for STAT5 over other STATs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small molecule inhibitor IST5-002, highlighting its specificity for Signal Transducer and Activator of Transcription 5 (STAT5) over other STAT family members. The following sections detail the experimental data, protocols, and mechanisms that underscore the targeted activity of this compound.
This compound is a promising pharmacological inhibitor that demonstrates high specificity for STAT5a and STAT5b, key proteins involved in cell growth, differentiation, and survival.[1] Its targeted mechanism of action makes it a valuable tool for studying STAT5 signaling and a potential therapeutic agent for cancers where STAT5 is aberrantly activated.
Mechanism of Action: Targeting the STAT5 SH2 Domain
This compound functions by binding to the SH2 domain of STAT5.[2] This interaction is critical as the SH2 domain is essential for two key steps in STAT5 activation:
-
Phosphorylation: The binding of this compound to the SH2 domain blocks the recruitment of STAT5 to activated receptor-tyrosine kinase complexes, thereby preventing its phosphorylation.
-
Dimerization: The SH2 domain also mediates the formation of STAT5 dimers, which is a prerequisite for their translocation to the nucleus and subsequent regulation of gene expression. This compound effectively inhibits this dimerization process.
By targeting the SH2 domain, this compound disrupts both the initial activation and the formation of functionally active STAT5 dimers, leading to a potent and specific inhibition of the STAT5 signaling pathway.
Quantitative Analysis of this compound Specificity
| Target Protein | Assay Type | Cell Line | IC50 | Reference |
| STAT5a | Transcriptional Activity | - | 1.5 µM | [1] |
| STAT5b | Transcriptional Activity | - | 3.5 µM | [1] |
| STAT5 Phosphorylation | Immunoblotting | K562 (CML) | ~1.1 µM | |
| STAT5 Phosphorylation | Immunoblotting | CWR22Rv1 (Prostate Cancer) | ~1.3 µM | |
| STAT5 Dimerization | Co-immunoprecipitation | PC-3 (Prostate Cancer) | ~1.3 µM | |
| STAT3 | Nuclear Translocation/Transcriptional Activity | DU145 (Prostate Cancer) | No significant inhibition | [1] |
| Other STATs (STAT1, 2, 4, 6) | - | - | Data not available |
Evidence of Specificity from Experimental Studies
Several lines of experimental evidence underscore the specificity of this compound for STAT5:
-
Transcriptomic Analysis: A key study compared the gene expression profiles of prostate cancer cells treated with this compound to those with genetically knocked-down STAT5. The results showed a very high correlation (Pearson correlation coefficient of 0.98-0.99), indicating that the effects of this compound on gene expression are almost identical to the specific removal of STAT5.[3]
-
Selectivity over STAT3: Experiments in DU145 prostate cancer cells have shown that while this compound effectively inhibits STAT5, it does not affect the nuclear translocation or transcriptional activity of STAT3, another critical member of the STAT family.[1] This provides direct evidence of its selectivity.
-
Kinase Profiling: To rule out off-target effects on upstream signaling components, this compound was tested against a panel of 54 different kinases. The results demonstrated that this compound has minimal to no inhibitory activity against these kinases, confirming that its primary mechanism of action is the direct inhibition of STAT5.[3][4][5][6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of this compound and the experimental approaches used to validate its specificity, the following diagrams are provided.
Experimental Protocols
The following are summaries of the key experimental protocols used to validate the specificity of this compound.
Western Blotting for STAT5 Phosphorylation
-
Cell Culture and Treatment: Cancer cell lines (e.g., K562, CWR22Rv1) are cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5. A loading control antibody (e.g., anti-actin or anti-GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software to determine the relative levels of p-STAT5 and total STAT5.
Co-Immunoprecipitation for STAT5 Dimerization
-
Cell Transfection and Treatment: Cells are transiently co-transfected with plasmids expressing differentially tagged STAT5 proteins (e.g., Myc-tagged and Flag-tagged). Following transfection, cells are treated with this compound or a vehicle control.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tags (e.g., anti-Myc) complexed with protein A/G agarose beads to pull down the tagged STAT5 and any interacting proteins.
-
Washing: The beads are washed several times to remove non-specific binding proteins.
-
Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using an antibody against the other tag (e.g., anti-Flag) to detect the co-precipitated STAT5, indicating dimerization.
RNA Sequencing for Transcriptomic Analysis
-
Cell Treatment and RNA Extraction: Cancer cells are treated with this compound, a vehicle control, or subjected to STAT5 knockdown using shRNA. Total RNA is then extracted from the cells using a suitable RNA isolation kit.
-
Library Preparation: The quality and quantity of the extracted RNA are assessed. RNA sequencing libraries are then prepared from the high-quality RNA samples.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are up- or down-regulated in response to this compound treatment or STAT5 knockdown.
-
Correlation Analysis: The gene expression changes induced by this compound are compared to those caused by STAT5 knockdown to determine the correlation and thus the specificity of the inhibitor's effect on the STAT5-regulated transcriptome.
Conclusion
The available evidence strongly supports the high specificity of this compound for the STAT5 signaling pathway. Its mechanism of action, focused on the SH2 domain, provides a dual-pronged inhibition of STAT5 phosphorylation and dimerization. This is corroborated by transcriptomic data demonstrating a near-identical impact on gene expression as genetic STAT5 knockdown and by direct evidence of its inactivity against STAT3 and a broad panel of kinases. While further quantitative data on its effects on other STAT family members would be beneficial, this compound stands out as a potent and selective tool for investigating STAT5 function and a promising candidate for therapeutic development in diseases driven by aberrant STAT5 signaling.
References
- 1. Structure-based screen identifies a potent small-molecule inhibitor of Stat5a/b with therapeutic potential for prostate cancer and chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
On-Target Efficacy of IST5-002: A Comparative Analysis with Control Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of IST5-002, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 5 (Stat5). The performance of this compound is evaluated against control compounds, supported by experimental data, to confirm its specific mechanism of action.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor designed to target the SH2 domain of Stat5a and Stat5b.[1] This interaction is critical for the activation of the Stat5 signaling pathway, a key cascade in cell proliferation, differentiation, and survival. By binding to the SH2 domain, this compound effectively blocks two crucial steps in Stat5 activation:
-
Inhibition of Phosphorylation: It prevents the docking of Stat5 to receptor-tyrosine kinase complexes, thereby inhibiting the phosphorylation of Stat5 at tyrosine residue 694 (pYStat5).[1]
-
Inhibition of Dimerization: It disrupts the formation of Stat5 dimers, which is a prerequisite for their translocation to the nucleus and subsequent regulation of gene transcription.[1]
This dual-pronged attack on the Stat5 pathway makes this compound a promising candidate for therapeutic intervention in diseases driven by aberrant Stat5 activity, such as various cancers.
Comparative Analysis of this compound and Control Compounds
To validate the on-target effects of this compound, its activity has been compared with that of control compounds, including a derivative lacking the phosphate group (IST5-M) and a compound with a similar molecular weight.
Inhibition of Stat5 Transcriptional Activity
This compound demonstrates potent and selective inhibition of the transcriptional activity of both Stat5a and Stat5b.
| Compound | Target | IC50 |
| This compound | Stat5a | 1.5 µM[2] |
| This compound | Stat5b | 3.5 µM[2] |
Inhibition of Stat5 Phosphorylation and Dimerization
The on-target activity of this compound was further confirmed by comparing its ability to inhibit Stat5 phosphorylation and dimerization with its derivative, IST5-M. Both compounds showed similar efficacy in prostate cancer (CWR22Rv1) and chronic myeloid leukemia (K562) cell lines.
| Compound | Assay | Cell Line | IC50 |
| This compound | Stat5 Phosphorylation | K562 | ~1.1 µM[3] |
| IST5-M | Stat5 Phosphorylation | K562 | ~1.1 µM[3] |
| This compound | Stat5 Phosphorylation | CWR22Rv1 | ~1.3 µM[3] |
| IST5-M | Stat5 Phosphorylation | CWR22Rv1 | ~1.3 µM[3] |
| This compound | Stat5 Dimerization | Prostate Cancer Cells | ~1.3 µM |
| IST5-M | Stat5 Dimerization | Prostate Cancer Cells | ~1.3 µM |
These results indicate that the phosphate group of this compound is not essential for its biological activity in cells.[3]
Specificity of this compound: Kinase Panel Screening
To assess its specificity, this compound was screened against a panel of 54 kinases. The results demonstrated that this compound has minimal inhibitory activity against a wide range of kinases, confirming its high selectivity for Stat5. The compound showed no significant inhibition of any of the kinases tested.[3]
Table 3: Kinase Panel Screening of this compound
| Kinase Family | Kinases Tested |
| Tyrosine Kinases | Abl1, Abl2, Fyn, Jak1, Jak2, Jak3, Lck, Src, Tyk2, TrkB/C, etc. |
| Serine/Threonine Kinases | Akt1, Akt2, Akt3, CDK1/CycB, CDK2/CycA, MAPK1, MAPK3, etc. |
| Lipid Kinases | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ |
Note: this compound (at 1 µM) did not show significant inhibitory activity against any of the 54 kinases in the panel.[3]
On-Target Confirmation via Transcriptomic Analysis
The on-target effects of this compound were further substantiated by comparing the transcriptomic changes induced by the compound with those resulting from genetic knockdown of Stat5 (shStat5) in prostate cancer cells. RNA sequencing (RNA-seq) analysis revealed a high degree of similarity between the two treatments, with a Pearson correlation coefficient ranging from 0.98 to 0.99.[3]
Pathway enrichment analysis of the commonly regulated genes showed that the most significantly affected pathways were associated with DNA replication and nuclear division .[1] This finding is consistent with the known role of Stat5 in promoting cell cycle progression and proliferation.
Visualizing the On-Target Effects of this compound
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the JAK-STAT5 signaling pathway.
Experimental Workflow for On-Target Validation
Caption: Experimental workflow to confirm the on-target effects of this compound.
Logical Relationship of this compound and Controls
References
IST5-002: A Comparative Analysis of its Anti-Cancer Efficacy in Diverse Models
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison Guide
The small molecule IST5-002 has emerged as a promising therapeutic agent, demonstrating notable anti-cancer effects in preclinical studies. This guide provides a comprehensive cross-validation of this compound's efficacy in various cancer models, alongside a comparative analysis with established alternative therapies. The information is curated to support researchers and drug development professionals in evaluating the potential of this compound for further investigation and clinical translation.
Mechanism of Action: Targeting the STAT5 Signaling Pathway
This compound functions as a potent inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5), a key protein involved in cell proliferation, differentiation, and survival.[1] In numerous cancers, including prostate cancer and chronic myeloid leukemia (CML), the STAT5 signaling pathway is aberrantly activated, contributing to tumor growth and progression. This compound selectively inhibits the transcriptional activity of STAT5a and STAT5b with IC50 values of 1.5 µM and 3.5 µM, respectively.[1] The inhibitor acts by suppressing the dimerization and nuclear translocation of STAT5A and STAT5B, thereby blocking their ability to bind to DNA and initiate the transcription of target genes like cyclin D1.[1] This ultimately leads to the induction of apoptosis in cancer cells.[1]
A derivative of this compound, referred to as IST5-M (lacking the phosphate group), has been shown to inhibit STAT5 phosphorylation in CML (K562) and prostate cancer (CWR22Rv1) cells with similar efficacy to the parent compound, with IC50 values around 1.1 µM and 1.3 µM, respectively.[2]
Figure 1: Mechanism of action of this compound in the STAT5 signaling pathway.
Cross-Validation of Anti-Cancer Effects in Different Models
This compound has demonstrated significant anti-cancer activity across various preclinical models, primarily in prostate cancer and chronic myeloid leukemia.
In Vitro Studies
Prostate Cancer:
In human prostate cancer cell lines, this compound has been shown to induce apoptosis.[1] The agent effectively inhibits the growth of DU 145, CWR22Rv1, and LNCaP cells.[1]
Chronic Myeloid Leukemia (CML):
This compound has shown efficacy in CML cell lines, including those resistant to the standard-of-care drug imatinib. This suggests a potential therapeutic avenue for patients who have developed resistance to conventional therapies.
| Cell Line | Cancer Type | This compound Effect | IC50 | Reference |
| DU 145 | Prostate Cancer | Induction of apoptosis | Not Reported | [1] |
| CWR22Rv1 | Prostate Cancer | Induction of apoptosis | ~1.3 µM (for STAT5 phosphorylation inhibition by IST5-M) | [1][2] |
| LNCaP | Prostate Cancer | Induction of apoptosis | Not Reported | [1] |
| K562 | Chronic Myeloid Leukemia | Inhibition of STAT5 phosphorylation | ~1.1 µM (for STAT5 phosphorylation inhibition by IST5-M) | [2] |
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
In Vivo Studies
Prostate Cancer Xenograft Model:
In vivo studies using nude mice bearing xenografts of human prostate cancer cells have shown that this compound can inhibit tumor growth.[1] Furthermore, in patient-derived prostate cancer samples cultured ex vivo, this compound was able to eliminate cancer cells.[1] In a study investigating the combination of this compound with radiation therapy, tumor growth was suppressed by approximately 40-45% in mice treated with 10 mg/kg this compound combined with radiation compared to radiation alone.[2]
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude mice with prostate cancer xenografts | Prostate Cancer | This compound | Inhibition of tumor growth | [1] |
| Nude mice with CWR22Rv1 xenografts | Prostate Cancer | 10 mg/kg this compound + Radiation (2 Gy for 3 days) | ~40-45% suppression of tumor growth compared to radiation alone | [2] |
Table 2: In Vivo Efficacy of this compound
Comparative Analysis with Alternative Therapies
While direct head-to-head comparative studies of this compound with other anti-cancer agents in the same experimental settings are limited, this section provides an overview of the performance of established drugs in the respective cancer types to offer a broader context.
Chronic Myeloid Leukemia (CML)
The standard first-line treatment for CML is the tyrosine kinase inhibitor (TKI) imatinib. However, resistance to imatinib can develop, leading to the use of second-generation TKIs like dasatinib and nilotinib.
| Drug | Target | Efficacy | Reference |
| This compound | STAT5 | Effective in imatinib-resistant CML cell lines. | |
| Imatinib | BCR-ABL | Standard first-line therapy. | |
| Dasatinib | BCR-ABL, SRC family kinases | Effective in imatinib-resistant/intolerant CML. | [3] |
| Nilotinib | BCR-ABL | Effective in imatinib-resistant/intolerant CML. | [3] |
Table 3: Comparison of this compound with TKIs in CML
Prostate Cancer
For hormone-sensitive prostate cancer, androgen deprivation therapy (ADT) is a cornerstone of treatment. In cases of castration-resistant prostate cancer (CRPC), androgen receptor signaling inhibitors like enzalutamide are used.
| Drug | Target | Efficacy | Reference |
| This compound | STAT5 | Reduces tumor growth in androgen-sensitive and castration-resistant models. [4] | |
| Enzalutamide | Androgen Receptor | Improves progression-free survival in CRPC. | |
| Bicalutamide | Androgen Receptor | Older antiandrogen, often used in combination with ADT. |
Table 4: Comparison of this compound with Androgen Receptor Inhibitors in Prostate Cancer
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTS Assay)
Figure 2: Workflow for a typical MTS-based cell viability assay.
Protocol:
-
Cancer cells (e.g., CWR22Rv1, LNCaP, DU145) are seeded in 96-well plates at an appropriate density.
-
After allowing the cells to adhere, they are treated with various concentrations of this compound or a vehicle control.
-
The plates are incubated for a designated period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Following incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells.
Western Blotting
Protocol:
-
Protein Extraction: Cancer cells are treated with this compound or control for a specified time. Cells are then lysed in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-pYStat5, anti-Stat5, anti-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation
Protocol:
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Pre-clearing: The cell lysate is incubated with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific to the target protein (e.g., anti-Jak1, anti-Jak2) overnight at 4°C.
-
Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture to capture the immune complexes.
-
Washing: The beads with the captured immune complexes are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are then analyzed by Western blotting.
Conclusion
This compound demonstrates significant anti-cancer activity in preclinical models of prostate cancer and CML by effectively inhibiting the STAT5 signaling pathway. Its ability to induce apoptosis in cancer cells, inhibit tumor growth in vivo, and show efficacy in imatinib-resistant CML cells highlights its potential as a novel therapeutic agent. While direct comparative data with current standards of care are limited, the existing evidence warrants further investigation of this compound, both as a monotherapy and in combination with other anti-cancer treatments. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their exploration of this promising compound.
References
- 1. | BioWorld [bioworld.com]
- 2. STAT5A/B BLOCKADE SENSITIZES PROSTATE CANCER TO RADIATION THROUGH INHIBITION OF RAD51 AND DNA REPAIR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Researchers Uncover New Therapeutic Target in Advanced Prostate Cancer | Jefferson Health [jeffersonhealth.org]
Comparative Toxicity Analysis: IST5-002 Versus Other Kinase Inhibitors
This guide provides a comparative analysis of the toxicity profile of IST5-002, a STAT5a/b inhibitor, against a panel of CDK8/19 inhibitors, including Senexin B and BI-1347. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform preclinical safety assessments.
Executive Summary
This compound demonstrates a favorable toxicity profile characterized by high specificity and minimal off-target effects.[1][2][3] In vivo studies have shown a lack of significant acute, sub-chronic, or chronic toxicity in mice.[1][2][3][4][5] In contrast, while some CDK8/19 inhibitors like Senexin B and BI-1347 are generally well-tolerated, others have been associated with significant systemic toxicity, which is believed to stem from off-target activities rather than on-target inhibition.[6][7][8][9] This guide presents the supporting experimental data, detailed methodologies for key toxicity assays, and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.
Comparative Toxicity Data
The following tables summarize the in vitro and in vivo toxicity data for this compound and selected CDK8/19 inhibitors.
Table 1: In Vitro Toxicity Profile
| Inhibitor | Target | Cell Lines | Assay | Key Findings | Reference |
| This compound | STAT5a/b | Prostate Cancer Cells (CWR22Rv1, LNCaP), Leukemia Cells (K562) | Cell Growth/Apoptosis | Induces apoptosis and inhibits cell growth in a dose-dependent manner.[10] | [10] |
| Senexin B | CDK8/19 | Breast Cancer Cells (SKBR3, BT474) | Cell Growth | Moderate growth-inhibitory effect as a single agent.[11] | [11] |
| BI-1347 | CDK8/19 | Leukemia Cells (MV-4-11b), Natural Killer Cells (NK-92) | Proliferation | Potent inhibition of proliferation in MV-4-11b cells; no significant effect on NK-92 cell proliferation.[12][13] | [12][13] |
| CCT251921 (Cmpd3) | CDK8/19 | 293-derived cell lines | Gene Expression | Low-nanomolar potency against CDK8 and CDK19.[6][7] | [6][7] |
| MSC2530818 (Cmpd4) | CDK8/19 | 293-derived cell lines | Gene Expression | Low-nanomolar potency against CDK8 and CDK19.[6][7] | [6][7] |
Table 2: In Vivo Toxicity Profile
| Inhibitor | Animal Model | Dosing | Observed Toxicity | Reference |
| This compound | Mice (C57BL/6J and athymic nude) | Daily administration | No significant acute, sub-chronic, or chronic toxic effects; no changes in blood profiles.[1][2][3][4][5] | [1][2][3][4][5] |
| Senexin B | Not specified in provided results | Not specified | No significant toxicities reported in several studies.[6][14] | [6][14] |
| BI-1347 | Mice (B16-F10-luc2 melanoma model) | 10 mg/kg daily, oral | Well-tolerated with minimal effect on body weight.[15] | [15] |
| CCT251921 (Cmpd3) | Mammals | High doses | Severe systemic toxicity, suggested to be from off-target effects.[6][7][9] | [6][7][9] |
| MSC2530818 (Cmpd4) | Zebrafish, Mammals | Not specified | Striking toxicity in developing zebrafish; severe systemic toxicity in mammals, attributed to off-target effects.[6][7][9][16] | [6][7][9][16] |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the STAT5 signaling pathway, which is crucial for cell proliferation and survival in certain cancers. The diagram below illustrates the canonical Jak2-Stat5 signaling pathway and the proposed mechanism of action for this compound.
References
- 1. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correction: Maranto et al. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo. Cancers 2020, 12, 3412 [mdpi.com]
- 6. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. icr.ac.uk [icr.ac.uk]
- 9. [PDF] Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition | Semantic Scholar [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. Pardon Our Interruption [opnme.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. senexbio.com [senexbio.com]
- 15. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of IST5-002: A Comparative Analysis of STAT5 Dimerization Inhibition
For Immediate Release
A deep dive into the validation of IST5-002's mechanism of action through dimerization assays reveals its potency as a STAT5 inhibitor. This guide provides a comparative analysis of this compound against other known STAT5 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5a/b), a key signaling protein implicated in various cancers, including prostate cancer and chronic myeloid leukemia (CML).[1][2][3] The activation of STAT5 is a critical step in cancer cell proliferation and survival, making it a prime target for therapeutic intervention. A crucial event in STAT5 activation is its dimerization, a process that is effectively blocked by this compound. This guide explores the experimental validation of this mechanism and compares this compound with other molecules targeting the STAT5 signaling pathway.
The Central Role of STAT5 Dimerization
The canonical activation of STAT5 involves a two-step process. First, a STAT5 monomer docks to a receptor-tyrosine kinase complex, leading to its phosphorylation. Subsequently, the phosphorylated STAT5 monomers dimerize through a reciprocal interaction between the SH2 domain of one monomer and the phosphotyrosine residue of the other.[4][5] This dimerization is essential for the nuclear translocation of STAT5 and its subsequent regulation of gene transcription that promotes cell survival and proliferation.
This compound exerts its inhibitory effect by binding to the SH2 domain of STAT5.[4][6] This action physically obstructs the dimerization process, thereby halting the downstream signaling cascade. The efficacy of this compound in preventing STAT5 dimerization has been rigorously validated through multiple experimental approaches.
Comparative Analysis of STAT5 Inhibitors
To provide a clear perspective on the efficacy of this compound, this guide compares it with other known STAT5 inhibitors: AC-4-130, SH-4-54, and Pimozide. The following table summarizes their mechanisms of action and available quantitative data on their inhibitory activities.
| Inhibitor | Mechanism of Action | Reported IC50 / KD | Dimerization Assay Data |
| This compound | Binds to the SH2 domain of STAT5, inhibiting both phosphorylation and dimerization.[4][6] | IC50 for dimerization inhibition: ~1.3 µM.[4] | Yes, confirmed by native-gel based and co-immunoprecipitation assays.[4] |
| AC-4-130 | A potent STAT5 SH2 domain inhibitor that disrupts STAT5 activation and dimerization.[7][8] | IC50 range of 3.21–13.83 μM for reducing cell viability.[9] | Yes, confirmed by co-immunoprecipitation.[5][10] |
| SH-4-54 | Targets the SH2 domains of both STAT3 and STAT5.[2] | KD of 464 nM for STAT5.[1][4][11] | No specific data on direct inhibition of STAT5 dimerization found. Primarily shown to inhibit phosphorylation and DNA binding. |
| Pimozide | Inhibits STAT5 tyrosine phosphorylation. The exact mechanism regarding direct dimerization inhibition is unclear.[12] | - | No specific data on direct inhibition of STAT5 dimerization found. |
Experimental Validation of this compound's Dimerization Inhibition
The mechanism of this compound has been substantiated through two key dimerization assays: a native-gel based assay and a co-immunoprecipitation assay. These experiments provide direct evidence of this compound's ability to interfere with STAT5 dimerization.
Native-Gel-Based STAT5 Dimerization Assay
This assay visualizes the dimerization of STAT5 by detecting the fluorescence of eYFP-tagged STAT5 proteins on a native polyacrylamide gel.
Experimental Protocol:
-
Cell Culture and Transfection: CWR22Rv1 cells are transfected with constructs expressing STAT5A tagged with enhanced Yellow Fluorescent Protein (eYFP). A constitutively active STAT5A mutant (N642H-eYFP) serves as a positive control, and STAT3-eYFP as a negative control.[4]
-
Cell Treatment: Three days post-transfection, cells are serum-starved for 16 hours, pretreated with 1 mM vanadate for 2 hours, and then treated with 1 µM this compound or a vehicle control for 6 hours. Finally, cells are stimulated with 10 nM prolactin for 1 hour to induce STAT5 dimerization.[4]
-
Analysis: Cell lysates are resolved by native polyacrylamide gel electrophoresis (PAGE). The dimerization of STAT5 is visualized by detecting the eYFP fluorescence on the gel.[4]
Co-Immunoprecipitation (Co-IP) Assay
This technique is used to study protein-protein interactions. In this context, it confirms the disruption of STAT5 dimerization by this compound.
Experimental Protocol:
-
Cell Culture and Co-transfection: PC-3 cells are co-transfected with plasmids expressing STAT5a tagged with two different epitopes: 3xFlag and 3xMyc.[4]
-
Cell Treatment: Cells are serum-starved for 16 hours, pretreated with varying concentrations of this compound or a vehicle for 2 hours, and then stimulated with 10 nM prolactin for 30 minutes.[4]
-
Immunoprecipitation and Western Blotting: The Myc-tagged STAT5a is immunoprecipitated from cell lysates using an anti-Myc antibody. The immunoprecipitates are then analyzed by Western blotting using an anti-Flag antibody to detect the co-immunoprecipitated Flag-tagged STAT5a, which indicates dimerization.[4]
Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical Jak2-Stat5 signaling pathway and highlights the points of inhibition by this compound.
Conclusion
The experimental evidence from dimerization assays strongly supports the mechanism of action of this compound as a direct inhibitor of STAT5 dimerization. Its ability to bind to the SH2 domain and prevent this critical activation step distinguishes it as a promising therapeutic candidate. While other inhibitors like AC-4-130 also target STAT5 dimerization, and compounds such as SH-4-54 and Pimozide affect the STAT5 pathway through different or less defined mechanisms, this compound has been rigorously characterized in its ability to disrupt this key protein-protein interaction. This detailed understanding of its mechanism, supported by robust experimental data, provides a solid foundation for its further development in the treatment of STAT5-driven cancers.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iris.unipa.it [iris.unipa.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Correction: Maranto et al. Prospects for Clinical Development of Stat5 Inhibitor this compound: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo. Cancers 2020, 12, 3412 | MDPI [mdpi.com]
- 12. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of IST5-002
Core Principle: Segregation and Special Handling
Any material that has come into contact with IST5-002 must be treated as cytotoxic waste and segregated from regular laboratory trash.[8] This includes personal protective equipment (PPE), contaminated labware, and any unused or leftover solutions.[8][9]
Personal Protective Equipment (PPE) and Waste Containment
Proper PPE is mandatory when handling this compound and its associated waste. The following table summarizes the required PPE and the appropriate waste containers for disposal.
| Item | Description | Disposal Container |
| Gloves | Double gloving with chemotherapy-rated gloves (e.g., nitrile) is recommended. Gloves should be changed regularly and immediately if contaminated.[9] | Purple Cytotoxic Waste Bag/Bin |
| Lab Coat | A dedicated lab coat, preferably disposable, should be worn. | Purple Cytotoxic Waste Bag/Bin |
| Eye Protection | Safety glasses or goggles are required to prevent splashes. | Not typically disposed of after single use unless contaminated. |
| Solid Waste | Contaminated items such as pipette tips, microfuge tubes, and paper towels. | Purple Cytotoxic Waste Bag/Bin |
| Liquid Waste | Unused this compound solutions or contaminated buffers. | Labeled, leak-proof hazardous waste container for cytotoxic liquids. |
| Sharps | Needles, syringes, or other contaminated sharp objects. | Puncture-resistant sharps container with a purple lid, specifically for cytotoxic sharps.[7][8] |
Step-by-Step Disposal Protocol
-
Preparation: Before beginning any work with this compound, ensure that the designated cytotoxic waste containers are readily accessible in the work area.
-
Segregation at Source: Immediately dispose of any contaminated item into the appropriate cytotoxic waste container. Do not mix cytotoxic waste with other waste streams.[8]
-
Handling Solid Waste: Place all contaminated solid waste, including used PPE, into a designated purple bag within a rigid, leak-proof container.[7] Once the bag is three-quarters full, it should be securely sealed.
-
Handling Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and leak-proof container. Do not dispose of this waste down the drain.
-
Handling Sharps: Dispose of all contaminated sharps directly into a designated cytotoxic sharps container.[7][8] Do not recap, bend, or break needles.
-
Decontamination: After completing the experimental work, decontaminate the work area. Any materials used for decontamination, such as wipes, should also be disposed of as cytotoxic waste.
-
Storage and Collection: Store the sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
-
Final Disposal: The disposal of cytotoxic waste must be handled by a licensed and specialized hazardous waste management company.[9] This waste is typically incinerated at a high temperature to ensure complete destruction.[10]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound from the laboratory to its final disposition.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Stat5a/b inhibitor | CAS 13484-66-7 | Buy IST-5002 from Supplier InvivoChem [invivochem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound (PD159860, DWVANBHPEPSMOV-LSCFUAHRSA-N) [probes-drugs.org]
- 5. medkoo.com [medkoo.com]
- 6. CheMondis Marketplace [chemondis.com]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. danielshealth.ca [danielshealth.ca]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Personal protective equipment for handling IST5-002
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of IST5-002, a selective Stat5a/b inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this guide is based on established best practices for handling chemical compounds in a laboratory setting. It is imperative to treat this compound as a potentially hazardous substance and to adhere to these procedural guidelines to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the primary defense against potential exposure. The minimum required PPE for handling this compound is outlined below.
| PPE Category | Item | Standard and Use |
| Body Protection | Laboratory Coat | Must be appropriately sized, fully buttoned, and made of a suitable material to protect against accidental spills.[1][2][3] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For prolonged handling or in case of a spill, consider double-gloving or using gloves with higher chemical resistance.[4] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standards to protect against splashes and airborne particles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[1][4] |
| General Laboratory Attire | Full-Length Pants and Closed-Toe Shoes | Required to protect the skin from potential exposure.[1][3] |
Experimental Protocol: Safe Handling and Disposal of this compound
Adherence to a strict protocol is essential for minimizing risk and ensuring the integrity of your research.
1. Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5][6]
-
Pre-Handling Check: Before handling, ensure all necessary PPE is available and in good condition.[7] The work area should be clean and uncluttered.
-
Weighing: When weighing the compound, use an analytical balance within a fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions in a fume hood. Handle all containers with care to avoid spills.
2. Spill Management:
-
Immediate Action: In the event of a spill, alert others in the vicinity.
-
Containment: If it is safe to do so, contain the spill using appropriate absorbent materials from a chemical spill kit.
-
Cleaning: Clean the affected area thoroughly according to your institution's standard operating procedures for chemical spills.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
3. Disposal Plan:
-
Waste Segregation: Segregate all this compound waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), from general laboratory waste.[8]
-
Waste Containers: Use clearly labeled, sealed, and appropriate containers for solid and liquid chemical waste.[8][9]
-
Aqueous Waste: Do not dispose of this compound solutions down the drain.[10][11] Collect all aqueous waste containing the compound in a designated hazardous waste container.
-
Solid Waste: Place all contaminated solid waste, including empty vials that once contained this compound, into a designated solid hazardous waste container.
-
Decontamination: Triple rinse any empty containers that held this compound with a suitable solvent before disposal as regular trash. The rinsate must be collected as hazardous waste.[12]
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste.[10]
Operational Workflow for Safe Handling and Disposal
The following diagram outlines the logical steps for safely handling and disposing of this compound.
References
- 1. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. USC Personal Protective Equipment (PPE) Standards – USC Environmental Health & Safety [ehs.usc.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. thesafetygeek.com [thesafetygeek.com]
- 6. nationallaboratorysales.com [nationallaboratorysales.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. saffronchemicals.com [saffronchemicals.com]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
